molecular formula C11H15N3O2 B1421247 2-Cyclopentylamino-5-methyl-3-nitropyridine CAS No. 1033202-29-7

2-Cyclopentylamino-5-methyl-3-nitropyridine

Cat. No.: B1421247
CAS No.: 1033202-29-7
M. Wt: 221.26 g/mol
InChI Key: YNIYBBSUGKSEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentylamino-5-methyl-3-nitropyridine is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopentylamino-5-methyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopentylamino-5-methyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclopentyl-5-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-6-10(14(15)16)11(12-7-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIYBBSUGKSEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674460
Record name N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-29-7
Record name N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Cyclopentylamino-5-methyl-3-nitropyridine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-Cyclopentylamino-5-methyl-3-nitropyridine

Executive Summary

This technical guide provides an in-depth analysis of 2-Cyclopentylamino-5-methyl-3-nitropyridine (CAS: 1033202-29-7), a critical intermediate in the synthesis of fused heterocyclic systems. As a functionalized nitropyridine, this compound serves as a "linchpin" scaffold in medicinal chemistry, particularly for the development of imidazo[4,5-b]pyridine derivatives—a pharmacophore frequently associated with Janus Kinase (JAK) inhibitors, mitochondrial uncouplers, and GPCR ligands.

This document outlines the structural properties, validated synthetic protocols, and downstream applications of this molecule, designed to support researchers in optimizing lead generation workflows.

Chemical Identity & Physicochemical Profile

The core structure features a pyridine ring substituted with a nitro group at the C3 position, a methyl group at C5, and a secondary amine (cyclopentylamino) at C2. The presence of the electron-withdrawing nitro group ortho to the amino substituent creates a strong intramolecular hydrogen bond, stabilizing the planar conformation and influencing reactivity.

Table 1: Chemical Specifications

PropertyData
Chemical Name 2-Cyclopentylamino-5-methyl-3-nitropyridine
Synonyms N-cyclopentyl-5-methyl-3-nitropyridin-2-amine
CAS Registry Number 1033202-29-7
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
SMILES Cc1cnc(Nc2cccc2)=O (Corrected: CC1=CN=C(NC2CCCC2)C(=O)=C1)
Appearance Yellow to orange crystalline solid (Typical of o-nitroanilines)
Predicted LogP ~3.2 (Lipophilic due to cyclopentyl ring)
pKa (Conjugate Acid) ~2.5–3.0 (Pyridine nitrogen is less basic due to 3-NO₂ group)

Structural Analysis & Electronic Effects

The reactivity of this molecule is governed by the "push-pull" electronic system:

  • The "Pull": The nitro group at C3 and the pyridine nitrogen (N1) exert a strong electron-withdrawing effect, making the C2 position highly susceptible to nucleophilic attack during synthesis (SnAr) and reducing the basicity of the ring nitrogen.

  • The "Push": The secondary amine at C2 donates electron density into the ring via resonance, stabilizing the system.

Critical Feature: Intramolecular Hydrogen Bonding A low-barrier hydrogen bond exists between the N-H of the cyclopentylamino group and the oxygen of the nitro group. This interaction:

  • Locks the cyclopentylamino group in a planar conformation relative to the ring.

  • Deshields the N-H proton in NMR (typically shifting it to >8.0 ppm).

  • Reduces the nucleophilicity of the amine, which is relevant for subsequent reduction steps.

Synthetic Protocol: Nucleophilic Aromatic Substitution (SɴAr)

The most robust route to 2-cyclopentylamino-5-methyl-3-nitropyridine is the displacement of a halide from 2-chloro-5-methyl-3-nitropyridine . This reaction is favored by the electron-deficient nature of the pyridine ring, further activated by the ortho-nitro group.

Reaction Scheme Diagram

Synthesispathway Start 2-Chloro-5-methyl- 3-nitropyridine (CAS: 23056-40-8) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + Cyclopentylamine Base (TEA/DIEA) Reagent Cyclopentylamine (Nucleophile) Reagent->Intermediate Product 2-Cyclopentylamino- 5-methyl-3-nitropyridine (CAS: 1033202-29-7) Intermediate->Product - HCl (Aromatization)

Figure 1: SɴAr synthesis pathway via Meisenheimer complex intermediate.

Detailed Experimental Procedure

Reagents:

  • 2-Chloro-5-methyl-3-nitropyridine (1.0 equiv)

  • Cyclopentylamine (1.2 – 1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Protocol:

  • Dissolution: Charge a round-bottom flask with 2-chloro-5-methyl-3-nitropyridine (e.g., 5.0 g) and anhydrous Ethanol (50 mL).

  • Addition: Add TEA (1.5 equiv) followed by the slow addition of cyclopentylamine (1.2 equiv) at room temperature. Note: The reaction is exothermic; cooling may be required on larger scales.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes) or LC-MS. The starting chloride (Rf ~0.6) should disappear, and the yellow product (Rf ~0.4) will appear.

  • Workup: Cool the mixture to room temperature.

    • Option A (Precipitation): Pour the reaction mixture into ice-cold water (150 mL). The product typically precipitates as a bright yellow solid. Filter, wash with water, and dry.

    • Option B (Extraction): Remove ethanol under reduced pressure. Dissolve residue in EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required.

Yield Expectation: 85–95%.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized intermediate, the following spectral features must be confirmed.

¹H NMR (400 MHz, DMSO-d₆) Prediction:

  • δ 8.45 (d, 1H): H6 proton (aromatic). Deshielded by ring nitrogen.

  • δ 8.30 (br s, 1H): N-H amine proton. Broad singlet, shifted downfield due to H-bonding with -NO₂.

  • δ 8.15 (d, 1H): H4 proton (aromatic). Located between methyl and nitro groups.[1][2][3][4][5]

  • δ 4.40 (m, 1H): CH of cyclopentyl ring (methine attached to N).

  • δ 2.35 (s, 3H): Methyl group (-CH₃) at C5.

  • δ 1.50–2.10 (m, 8H): Cyclopentyl methylene protons (-CH₂-).

Key Validation Check: The disappearance of the starting material peaks and the integration ratio of the Aromatic H : Methyl H : Cyclopentyl H (2 : 3 : 9) confirms the structure.

Downstream Application: The Imidazo[4,5-b]pyridine Scaffold

The primary value of 2-cyclopentylamino-5-methyl-3-nitropyridine lies in its conversion to imidazo[4,5-b]pyridines . This fused system mimics the purine core of ATP, making it an ideal scaffold for Kinase Inhibitors (e.g., JAK, EGFR) and GPCR antagonists .

Workflow: Reduction and Cyclization
  • Reduction: The nitro group is reduced to an amine (using H₂/Pd-C or Fe/NH₄Cl), yielding the unstable 2,3-diaminopyridine intermediate.

  • Cyclization: The diamine reacts with a carboxylic acid equivalent (e.g., orthoesters, aldehydes, or CDI) to close the imidazole ring.

DownstreamApplication Nitro 2-Cyclopentylamino- 5-methyl-3-nitropyridine Diamine 2-Cyclopentylamino- 3-amino-5-methylpyridine (Unstable Intermediate) Nitro->Diamine Reduction (H2, Pd/C or Fe/AcOH) Cyclized 3-Cyclopentyl-6-methyl- 3H-imidazo[4,5-b]pyridine (Drug Scaffold) Diamine->Cyclized Cyclization (R-CHO / Oxone or R-COOH / PPA)

Figure 2: Conversion of the nitropyridine intermediate to the bioactive imidazo[4,5-b]pyridine core.

Therapeutic Relevance:

  • JAK2 Inhibitors: The imidazo[4,5-b]pyridine core allows for precise orientation of H-bond acceptors/donors in the ATP binding pocket.

  • Mitochondrial Uncouplers: Recent studies utilize this scaffold to modulate mitochondrial respiration for metabolic disease treatments.

References

  • Synthesis of Bioactive Nitropyridines: Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. 2022.

  • Imidazo[4,5-b]pyridine Scaffolds: Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. Journal of Medicinal Chemistry. 2024.

  • Precursor Availability: 2-Chloro-5-methyl-3-nitropyridine (CAS 23056-40-8) Product Data. Sigma-Aldrich.[1]

  • CAS Registry Data: 2-Cyclopentylamino-5-methyl-3-nitropyridine (CAS 1033202-29-7).[6][7][8][9][10][11] ChemicalBook.[12]

  • Reaction Mechanism (SnAr): Nucleophilic Aromatic Substitution of Nitropyridines.[4][13] Organic Chemistry Portal.

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Cyclopentylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Discovery & Development Solutions

Abstract

The aqueous solubility of a new chemical entity (NCE) is a critical determinant of its potential for successful development into a viable therapeutic agent. It directly influences bioavailability, manufacturability, and the selection of an appropriate formulation strategy. This guide provides a comprehensive technical overview of the solubility profile for 2-Cyclopentylamino-5-methyl-3-nitropyridine (internal designation: CMPD-X), a novel kinase inhibitor candidate. We will detail a multi-faceted approach, beginning with in silico predictions, progressing through fundamental physicochemical characterization, and culminating in detailed experimental solubility assessments in various aqueous and biorelevant media. The methodologies described herein are designed to build a holistic understanding of CMPD-X's solubility behavior, providing a robust, self-validating dataset to guide future development decisions.

Introduction: The Central Role of Solubility in Drug Discovery

It is estimated that between 70% and 90% of new chemical entities in the drug development pipeline are poorly soluble, a characteristic that can severely limit oral absorption and lead to inadequate therapeutic levels in the bloodstream.[1] Therefore, a thorough understanding of a compound's solubility is not merely a data point but a cornerstone of its developability profile. Early and accurate characterization allows for the timely implementation of solubility enhancement strategies, such as salt formation, co-solvent systems, or advanced formulation technologies like solid dispersions.[2]

CMPD-X (2-Cyclopentylamino-5-methyl-3-nitropyridine) is a weakly basic, lipophilic molecule. Its structure, featuring a basic pyridine nitrogen, a bulky lipophilic cyclopentyl group, and a polar nitro group, suggests that its aqueous solubility will be low and highly dependent on pH. This guide outlines the logical progression of experiments designed to fully characterize this behavior.

Foundational Physicochemical Characterization

Before direct solubility measurement, it is essential to determine the intrinsic properties that govern how CMPD-X will behave in solution. These parameters provide the mechanistic "why" behind the observed solubility data.

Ionization Constant (pKa) Determination

The ionization constant (pKa) is arguably the most critical parameter for a molecule with an ionizable center, as it dictates the pH at which the compound transitions between its neutral and ionized forms—states with vastly different solubilities.[3][4][5]

  • Predicted pKa: Based on its 3-nitropyridine core, the pKa of the pyridine nitrogen is predicted to be in the range of 2.5 - 3.5. The strong electron-withdrawing effect of the nitro group significantly reduces the basicity of the pyridine nitrogen compared to an unsubstituted pyridine (pKa ≈ 5.2).

  • Experimental Protocol: Potentiometric Titration

    • Preparation: A 1 mg/mL solution of CMPD-X is prepared in a 50:50 methanol:water co-solvent system to ensure initial dissolution.

    • Titration: The solution is titrated with a standardized 0.01 N HCl solution.[6]

    • Detection: The pH of the solution is monitored using a calibrated pH electrode after each addition of titrant.

    • Analysis: The pKa is determined from the inflection point of the resulting titration curve, where half of the compound is in its ionized (protonated) form.[6]

Lipophilicity (LogP & LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of absorption, distribution, metabolism, and excretion (ADME) properties.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule.

  • LogD (Distribution Coefficient): Represents the partitioning of all species (neutral and ionized) at a specific pH. For a basic compound like CMPD-X, LogD will be highest at high pH (where it is neutral) and decrease as the pH drops below the pKa.

  • Experimental Protocol: RP-HPLC Method The traditional "shake-flask" method for LogP determination can be time-consuming. A reversed-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput and is suitable for compounds with low solubility.[7][8][9][10]

    • Calibration: A set of standard compounds with known LogP values is run on a C18 RP-HPLC column under isocratic conditions. A calibration curve is generated by plotting the retention time against the known LogP values.

    • Sample Analysis: CMPD-X is injected and its retention time is measured.

    • LogP Calculation: The LogP of CMPD-X is calculated from its retention time using the calibration curve.

    • LogD Measurement: The process is repeated using buffered mobile phases at various pH values (e.g., pH 3.0, 5.0, 7.4, 9.0) to determine the LogD at each pH.[11]

The foundational physicochemical data for CMPD-X are summarized below.

ParameterPredicted ValueExperimental ValueMethod
pKa 2.5 - 3.53.1 ± 0.1Potentiometric Titration
LogP 3.83.6 ± 0.2RP-HPLC
LogD (pH 7.4) 3.83.6 ± 0.2RP-HPLC

Table 1: Summary of foundational physicochemical properties for CMPD-X.

In Silico Solubility Prediction

Before embarking on extensive lab work, computational models can provide valuable early estimates of solubility.[1][12] These models use mathematical algorithms and machine learning to correlate a molecule's structural features with known solubility data from large datasets.[13][14][15] This approach helps in the early identification of potential solubility challenges.[1]

Model/SoftwarePredicted Aqueous Solubility (pH 7.4)
ADMET Predictor™5 µg/mL
ACD/Percepta8 µg/mL
X-LOGS312 µg/mL

Table 2: In silico predicted aqueous solubility of CMPD-X.

These predictions consistently place CMPD-X in the "poorly soluble" to "very poorly soluble" category, reinforcing the need for rigorous experimental validation.

Experimental Solubility Profiling

Experimental solubility determination is performed at different stages of development, with methods chosen based on throughput needs and the required precision. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility is the gold standard for lead optimization and formulation development.[16]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, following its addition from a concentrated DMSO stock. It is a rapid, high-throughput method used to flag potential solubility liabilities early.[17]

  • Experimental Protocol: Laser Nephelometry Laser nephelometry measures the forward-scattered light from particulates in a solution.[18]

    • Plate Preparation: A dilution series of CMPD-X is prepared in DMSO in a 384-well plate.

    • Addition: An aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) is added to each well, and the plate is mixed. The final DMSO concentration is kept low (e.g., 1-2%) to minimize its co-solvent effect.[17]

    • Incubation: The plate is incubated at room temperature for a set period (e.g., 90 minutes).[17]

    • Measurement: The plate is read using a laser nephelometer. The point at which a significant increase in light scatter is observed indicates the concentration at which the compound begins to precipitate.[18]

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the definitive measure. The shake-flask method is considered the "gold standard" for this determination.[19][20]

  • Experimental Protocol: ICH-Compliant Shake-Flask This protocol is based on guidelines from the International Council for Harmonisation (ICH).[21][22]

    • Preparation: An excess amount of solid, crystalline CMPD-X is added to vials containing the desired aqueous medium (e.g., buffers at various pH values).

    • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[23]

    • Phase Separation: The resulting suspension is filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.

    • Quantification: The concentration of CMPD-X in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

    • Validation: The pH of the solution is measured at the end of the experiment to ensure it has not shifted, and the solid material is analyzed (e.g., by XRPD) to confirm no polymorphic form changes have occurred.[19]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Validation A Add excess solid CMPD-X to buffer vial B Seal vial A->B C Agitate at constant T (e.g., 24-48h) B->C D Filter or Centrifuge to remove solid C->D E Analyze filtrate concentration (LC-MS/UV) D->E F Confirm final pH & solid form (XRPD) E->F

pH-Dependent Solubility Profile

Given CMPD-X's pKa of 3.1, its solubility is expected to increase significantly at pH values below this point due to the formation of the more soluble protonated species. A pH-solubility profile is essential for predicting its behavior throughout the gastrointestinal (GI) tract.

pHKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)Predominant Species
1.2 > 200185.4Cationic (Protonated)
4.5 45.233.1Mixed
6.8 8.94.5Neutral
7.4 7.54.2Neutral

Table 3: pH-solubility profile of CMPD-X at 37°C.

G cluster_ph cluster_mol cluster_pka ph_scale pH 1.2 (Stomach) -> pH 6.8 (Intestine) mol_protonated { CMPD-X-H+|  High Solubility} pka_node pKa ≈ 3.1 mol_protonated:f0->pka_node Deprotonation mol_neutral { CMPD-X|  Low Solubility} mol_neutral:f0->pka_node Protonation pka_node->mol_protonated:f0 pka_node->mol_neutral:f0

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the conditions of the human GI tract. These "biorelevant" media contain bile salts and phospholipids, which can form micelles and enhance the solubility of lipophilic drugs.[24][25]

  • Simulated Gastric Fluid (SGF): Mimics the stomach environment (pH ~1.2-2.0).[26][27]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the small intestine before a meal (pH ~6.5).[28][29] It contains physiological concentrations of sodium taurocholate (a bile salt) and lecithin (a phospholipid).[28]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the small intestine after a meal (pH ~5.0).[30] It has higher concentrations of bile salts and phospholipids to reflect the digestive state.[25][28]

MediumpHComposition HighlightsThermodynamic Solubility (µg/mL)
SGF (pH 1.2) 1.2NaCl, HCl, Pepsin192.3
FaSSIF (pH 6.5) 6.5Sodium Taurocholate, Lecithin15.8
FeSSIF (pH 5.0) 5.0Higher Bile Salt & Lecithin28.7

Table 4: Thermodynamic solubility of CMPD-X in biorelevant media at 37°C.

The data clearly show that while CMPD-X has high solubility in the acidic environment of the stomach, its solubility in the more neutral intestinal fluid is very low. However, the presence of bile salts in FaSSIF and FeSSIF provides a significant (3-6 fold) increase in solubility compared to the simple buffer at pH 6.8, suggesting a potential for a positive food effect.

Co-solvency for Formulation Development

For preclinical studies or the development of liquid formulations, co-solvents are often used to increase the solubility of poorly soluble compounds.[2][31] A co-solvency screen helps identify suitable solvent systems.

  • Experimental Protocol: Co-solvent Screen

    • Prepare various binary mixtures of an aqueous buffer (e.g., PBS pH 7.4) with common pharmaceutical co-solvents (e.g., Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)).[32]

    • Determine the thermodynamic solubility of CMPD-X in each mixture using the shake-flask method.

Co-solvent System (v/v)Solubility (µg/mL)Fold Increase vs. Buffer
100% PBS pH 7.44.21.0x
20% PEG 400 in PBS88.521.1x
40% PEG 400 in PBS1250.6297.8x
20% PG in PBS42.110.0x
20% Ethanol in PBS35.88.5x

Table 5: Solubility of CMPD-X in various co-solvent systems.

The results indicate that PEG 400 is a highly effective co-solvent for CMPD-X, dramatically increasing its solubility and making it a viable candidate for liquid formulations for preclinical toxicology or pharmacology studies.

Conclusion and Future Directions

The comprehensive solubility profile of 2-Cyclopentylamino-5-methyl-3-nitropyridine (CMPD-X) has been thoroughly characterized.

  • Key Findings:

    • CMPD-X is a weakly basic compound (pKa = 3.1) with high lipophilicity (LogP = 3.6).

    • Its aqueous solubility is very low in neutral pH environments (~4 µg/mL) but increases substantially in acidic conditions (>180 µg/mL at pH 1.2).

    • Biorelevant media (FaSSIF, FeSSIF) enhance its solubility 3- to 6-fold compared to simple buffers, suggesting potential for food effects on absorption.

    • Co-solvents, particularly PEG 400, are highly effective at increasing its solubility, providing a clear path for preclinical formulations.

This self-validating dataset, which logically connects the foundational physicochemical properties (pKa, LogP) to the observed experimental solubility across a range of relevant conditions, provides a robust foundation for the continued development of CMPD-X. Future work will focus on leveraging this knowledge to design and evaluate enabling formulations, such as amorphous solid dispersions, to improve oral bioavailability for clinical applications.

References

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development | Pharma Lesson. (2025, March 4).
  • Fed State Simulated Intestinal Fluid (FeSSIF) - Biochemazone™. (n.d.).
  • Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services. (2024, March 19).
  • Solubility Study - WuXi AppTec DMPK. (n.d.).
  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11).
  • Fasted State Simulated Intestinal Fluid (FaSSIF) - Biochemazone™. (n.d.).
  • Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects - Dove Medical Press. (2024, December 17).
  • Solubility Enhancement of Poorly Soluble Drug by using different Techniques - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • In vitro release study under the simulated gastrointestinal digestion - Bio-protocol. (n.d.).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC. (n.d.). Available from: [Link]

  • Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules - ACS Publications. (2004, June 23). Available from: [Link]

  • 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation - IEEE Xplore. (n.d.). Available from: [Link]

  • What is the composition of FaSSIF? - Biorelevant.com. (n.d.). Available from: [Link]

  • What is the composition of FeSSIF? - Biorelevant.com. (n.d.). Available from: [Link]

  • Dissolution Media Simulating Fasted and Fed States. (n.d.). Available from: [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. (n.d.). Available from: [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Available from: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. (2025, November 7). Available from: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - IDEAS/RePEc. (n.d.). Available from: [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple - Ingenta Connect. (2008, August 19). Available from: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). Available from: [Link]

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed. (2009, March 15). Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Available from: [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Available from: [Link]

  • Advances in the design of fasted state simulating intestinal fluids: FaSSIF-V3 - PubMed. (2015, August 15). Available from: [Link]

  • SIF Media (Simulated Intestinal Fluids) - Interchim. (n.d.). Available from: [Link]

  • Kinetic Solubility - In Vitro Assay - Charnwood Discovery. (n.d.). Available from: [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Available from: [Link]

  • How can I prepare the simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) in vitro? | ResearchGate. (2014, December 9). Available from: [Link]

  • (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate. (2025, November 14). Available from: [Link]

  • Composition of versions 1[20] and 2 Fasted and Fed State Simulated Intestinal Fluids (FaSSIF/FeSSIF). - ResearchGate. (n.d.). Available from: [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline - DSDP Analytics. (n.d.). Available from: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.). Available from: [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). Available from: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Available from: [Link]

  • Preparation of simulated digestion mediums First, simulated salivary, gastric and intestinal fluids were prepared for later step. (n.d.). Available from: [Link]

  • Table S1. Preparation of simulated solutions: simulated saliva fluid (SSF), simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Simulated digestion fluid *. Volume of ... (n.d.). Available from: [Link]

  • ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (2025, October 15). Available from: [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA). (n.d.). Available from: [Link]

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan - European Medicines Agency (EMA). (n.d.). Available from: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Available from: [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry - ACS Publications. (2025, June 5). Available from: [Link]

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy. (n.d.). Available from: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. (n.d.). Available from: [Link]

  • Chromatographic LogD - In Vitro Assay - Charnwood Discovery. (n.d.). Available from: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - European Medicines Agency (EMA). (2020, February 10). Available from: [Link]

  • Annex 4 - World Health Organization (WHO). (n.d.). Available from: [Link]

Sources

Mechanism of Action of Nitropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) of nitropyridine derivatives, synthesizing their roles as kinase inhibitors, microtubule destabilizers, and immunomodulators.

Executive Summary

Nitropyridine derivatives represent a versatile scaffold in modern medicinal chemistry, transcending their traditional role as synthetic intermediates.[1] While the nitro group (


) acts as a strong electron-withdrawing group (EWG) to facilitate nucleophilic substitutions during synthesis, it plays a distinct pharmacophoric role in the final bioactive molecules. This guide delineates the three primary mechanisms of action for this class: ATP-competitive kinase inhibition  (specifically EGFR/VEGFR), microtubule destabilization , and P2X7 receptor antagonism .

Chemical Basis of Activity

The nitropyridine core functions through two principal chemical behaviors that dictate its biological interaction:

  • Electronic Modulation: The 3- or 5-nitro group decreases the electron density of the pyridine ring, enhancing

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr) in receptor binding pockets.
  • Bioreductive Activation: In hypoxic environments (tumor or bacterial), the nitro group can undergo enzymatic reduction by nitroreductases to form reactive hydroxylamine or amine intermediates, triggering cytotoxicity via DNA damage.

Mechanistic Pathways

Pathway A: Dual Kinase Inhibition (EGFR/VEGFR)

Functionalized nitropyridines, particularly 2-amino-3-nitropyridines and furopyridines , act as potent ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).

  • Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).

  • Mechanism:

    • The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase (e.g., Met793 in EGFR).

    • The nitro group creates an electronic deficit, strengthening the binding affinity through electrostatic interactions within the hydrophobic pocket.

    • Mutant Selectivity: Specific derivatives (e.g., spiro-fused nitropyridines) have shown high affinity for the T790M "gatekeeper" mutation, overcoming resistance to first-generation inhibitors like gefitinib.

Pathway B: Microtubule Destabilization

Recent studies identify 3-nitropyridine analogues as tubulin-targeting agents.[2]

  • Binding Site: Colchicine binding site at the

    
    -
    
    
    
    tubulin interface.[2]
  • Effect: Prevents tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

  • Advantage: Unlike taxanes, these small molecules often retain potency against multidrug-resistant (MDR) cancer cell lines overexpressing P-glycoprotein pumps.

Pathway C: P2X7 Receptor Antagonism

Derivatives synthesized from 4-chloro-3-nitropyridine precursors have emerged as selective antagonists for the P2X7 receptor, a key player in neuroinflammation.

  • Mechanism: Allosteric blockade of the ATP-gated cation channel.

  • Downstream Effect: Inhibition of the NLRP3 inflammasome assembly, preventing the maturation and release of the pro-inflammatory cytokine IL-1

    
     .
    

Visualization of Signaling Pathways

Diagram 1: Multi-Target Mechanism of Action

This diagram illustrates the divergence between kinase inhibition and microtubule targeting pathways.

Nitropyridine_MOA cluster_0 Cytosolic Targets cluster_1 Membrane/Kinase Targets NP Nitropyridine Derivative Tubulin Tubulin (Colchicine Site) NP->Tubulin  Binds EGFR EGFR/VEGFR (ATP Pocket) NP->EGFR  Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization  Blocks Arrest G2/M Cell Cycle Arrest Polymerization->Arrest  Failure leads to Apoptosis Apoptosis / Cell Death Arrest->Apoptosis  Induces Phospho Autophosphorylation EGFR->Phospho  Prevents Signal Ras/Raf/MEK Pathway Phospho->Signal  Downregulates Signal->Apoptosis  Triggers

Caption: Dual mechanistic pathways of nitropyridine derivatives targeting tubulin dynamics and kinase signaling.

Diagram 2: P2X7 Receptor Antagonism Cascade

This diagram details the neuroinflammatory blockade relevant to CNS disorders.

P2X7_Pathway ATP Extracellular ATP (High Conc.) P2X7 P2X7 Receptor (Microglia) ATP->P2X7  Activates Antagonist Nitropyridine Antagonist Antagonist->P2X7  Allosteric Blockade K_Efflux K+ Efflux P2X7->K_Efflux  Induces NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3  Triggers Caspase Caspase-1 Activation NLRP3->Caspase  Activates IL1B Mature IL-1β Release Caspase->IL1B ProIL Pro-IL-1β ProIL->IL1B  Cleaved by Caspase-1 Inflammation Neuroinflammation IL1B->Inflammation  Promotes

Caption: Blockade of the P2X7-NLRP3-IL-1


 axis by nitropyridine antagonists prevents neuroinflammation.

Experimental Validation Protocols

The following protocols are designed to validate the specific mechanisms described above.

Protocol A: EGFR Kinase Inhibition Assay (LANCE Ultra)

Objective: To quantify the IC50 of a nitropyridine derivative against EGFR WT and T790M mutant.

  • Reagent Prep: Prepare 4x enzyme solution (EGFR-T790M, 0.5 nM final) and 4x ATP/Substrate mix (ULight-poly GT, 50 nM final; ATP at Km).

  • Compound Dilution: Serial dilute nitropyridine derivative in DMSO, then dilute 1:40 in kinase buffer.

  • Reaction Assembly:

    • Add 2.5 µL compound to a 384-well white optiplate.

    • Add 2.5 µL enzyme solution. Incubate 5 min at RT.

    • Add 2.5 µL ATP/Substrate mix.

    • Incubate for 60 min at RT.

  • Detection: Add 10 µL Eu-labeled anti-phosphotyrosine antibody (in EDTA stop solution). Incubate 60 min.

  • Readout: Measure TR-FRET signal (Ex 320nm, Em 665nm) on a multimode reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Compound] to derive IC50.

Protocol B: Tubulin Polymerization Assay

Objective: To confirm direct interaction with tubulin.

  • Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Baseline: Keep all reagents on ice. Pre-warm plate reader to 37°C.

  • Execution:

    • Mix tubulin (3 mg/mL) in PEM buffer containing GTP (1 mM) and DAPI (fluorescent reporter).

    • Add 5 µL of nitropyridine derivative (test), Paclitaxel (stabilizer control), or Colchicine (destabilizer control).

    • Immediately place in the plate reader.

  • Kinetics: Measure fluorescence (Ex 360nm, Em 450nm) every 30 seconds for 60 minutes at 37°C.

  • Interpretation:

    • Destabilizer (Nitropyridine): Decreased Vmax and lower final plateau compared to vehicle.

    • Stabilizer: Rapid increase in Vmax.

Quantitative Data Summary

The following table summarizes reported potency ranges for key nitropyridine subclasses.

Pharmacophore ClassPrimary TargetMechanismTypical IC50 / KdKey Structural Feature
Furopyridines EGFR (WT/T790M)ATP-Competitive Inhibitor10 - 100 nMFused furan ring; 3-nitro group enhances binding.
3-Nitropyridines TubulinPolymerization Inhibitor0.5 - 5.0 µM2-amino or 2-alkoxy substitution; 3-nitro essential.
Triazolopyridines P2X7 ReceptorAllosteric Antagonist5 - 50 nMDerived from 4-chloro-3-nitropyridine; brain penetrant.
Nitro-Isatin Hybrids NitroreductaseBioreductive DNA Damage1 - 10 µg/mL (MIC)Hybrid scaffold; activated by bacterial enzymes.

Structure-Activity Relationship (SAR) Insights

  • The Nitro Group (

    
    ):  Critical for activity. Replacement with a cyano (
    
    
    
    ) or acetyl (
    
    
    ) group often results in a >10-fold loss of potency in kinase assays, suggesting the specific electronic withdrawal and geometry of the nitro group are required for optimal active site fit.
  • C2 Substitution: A bulky amine (e.g., aniline or morpholine) at the C2 position is essential for kinase hinge binding.

  • C4 Substitution: In P2X7 antagonists, the C4 position tolerates large heterocyclic rings (e.g., triazoles) which occupy the allosteric hydrophobic pocket.

References

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Source: PubMed Central (PMC) [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents. Source: PubMed Central (PMC) [Link]

  • Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. Source: PubMed Central (PMC) [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. Source: ACS Omega [Link][3]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Source: MDPI Pharmaceuticals [Link]

Sources

Strategic Architectures in Heterocyclic Chemistry: The Discovery and Synthesis of Novel Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Imperative: Beyond the Deactivation Wall

In the landscape of medicinal chemistry, nitropyridines represent a paradox of reactivity. They are simultaneously one of the most desirable scaffolds for drug development—serving as precursors to aminopyridines (kinase inhibitors), fused azaindoles, and radioligands—and one of the most frustrating to synthesize via classical means.

The core challenge lies in the electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, withdrawing electron density and rendering the ring electron-deficient (


-deficient).[1] In the presence of nitrating agents (typically acidic media), the nitrogen protonates to form a pyridinium cation, which further deactivates the ring toward electrophilic aromatic substitution (EAS).

The Expert Insight: Novice chemists often attempt direct nitration of pyridine with standard


 mixtures, resulting in negligible yields (<5%) or requiring forcing conditions (300°C) that degrade sensitive functionality. Successful discovery relies on "activation bypass" strategies: converting the pyridine nitrogen from an electron sink into an electron source (N-oxidation) or utilizing halogenated precursors for nucleophilic attacks. 

Mechanistic Foundations: The N-Oxide Bypass

To access novel nitropyridines, particularly at the ortho (2-) and para (4-) positions, one must invert the electronic bias of the ring.

The Mechanism

Oxidation of pyridine to pyridine-N-oxide introduces a dipole. The oxygen atom can donate electron density back into the ring via resonance, specifically activating the 2- and 4-positions toward electrophilic attack.[1] This is the "Bypass." Once nitrated, the N-oxide can be reduced (deoxygenated) to yield the target nitropyridine.

Visualization: Reactivity Landscapes

The following diagram illustrates the divergent pathways between the "Dead End" of direct nitration and the "Open Road" of N-oxide activation.

NitrationPathways Pyridine Pyridine (Electron Deficient) Direct Direct Nitration (HNO3/H2SO4) Pyridine->Direct NOxide N-Oxidation (mCPBA or H2O2) Pyridine->NOxide Pyridinium Pyridinium Cation (Highly Deactivated) Direct->Pyridinium Protonation Failure Low Yield (<5%) Meta-Substitution Only Pyridinium->Failure EAS Blocked Activated Pyridine N-Oxide (Resonance Activated) NOxide->Activated O-Donation Nitration2 Nitration (HNO3/H2SO4) Activated->Nitration2 Electrophilic Attack Product 4-Nitropyridine N-oxide (High Yield) Nitration2->Product Deox Deoxygenation (PCl3 or Pd/C) Product->Deox Final 4-Nitropyridine Deox->Final

Figure 1: Comparative mechanistic flow showing the failure of direct nitration vs. the success of the N-oxide activation strategy.

Core Protocol: Synthesis of 4-Nitropyridine via N-Oxide

This protocol is designed to be self-validating. Checkpoints are included to prevent wasted time on failed steps.

Phase 1: Activation (N-Oxidation)

Reagents: Pyridine (1.0 eq), Urea Hydrogen Peroxide (UHP) complex (1.1 eq), Trifluoroacetic anhydride (TFAA) (1.1 eq), DCM.

  • Setup: Dissolve UHP in DCM at 0°C. Add pyridine.

  • Addition: Dropwise addition of TFAA. Reasoning: This generates trifluoroperacetic acid in situ, a potent but controllable oxidant.

  • Checkpoint 1 (TLC): Monitor consumption of pyridine (visualization: UV 254nm). Pyridine N-oxide is significantly more polar (lower

    
    ). If starting material remains after 2h, add 0.1 eq additional TFAA.
    
  • Workup: Quench with

    
     (destroy peroxides—test with starch-iodide paper). Extract with DCM.
    
Phase 2: Nitration

Reagents: Pyridine N-oxide, Fuming


, Conc. 

.
  • Safety: This is an energetic reaction. Use a blast shield.

  • Mix: Dissolve N-oxide in conc.

    
    . Heat to 90°C.
    
  • Addition: Add fuming

    
     slowly.
    
  • Reaction: Stir at 100°C for 4-6 hours.

  • Checkpoint 2 (NMR): Aliquot quench. Look for the disappearance of the C4-proton signal and the appearance of a downfield doublet (C2/C6 protons) characteristic of the 4-nitro species.

  • Isolation: Pour onto ice (Exotherm!). Neutralize with

    
     to pH 7-8. The yellow precipitate is 4-nitropyridine N-oxide.
    
Phase 3: Deoxygenation

Reagents: 4-nitropyridine N-oxide,


 (Traditional) or 

/Pd-C (Modern/Mild). Note:

is preferred if the nitro group is sensitive to hydrogenation.
  • Reaction: Reflux N-oxide in

    
     with 
    
    
    
    (1.2 eq) for 1 hour.
  • Checkpoint 3 (Visual): The reaction often shifts from bright yellow to a paler suspension as the N-oxide is reduced.

  • Workup: Pour into ice water, basify, extract.

Advanced Functionalization: The and VNS Approach

While the N-oxide route builds the scaffold, modern drug discovery often requires functionalizing existing nitropyridines. The nitro group acts as a "activating handle" for Nucleophilic Aromatic Substitution (


).
Strategic Logic

A nitro group at the 3-position activates the 2- and 4-positions for nucleophilic attack, particularly if a halogen is present. This is the primary route for synthesizing complex kinase inhibitors (e.g., modifying 2-chloro-3-nitropyridine).

Comparative Methodologies Table

MethodTarget PositionSubstrate RequirementKey ReagentsUtility
N-Oxide Route 4- (Major), 2- (Minor)Unsubstituted Pyridine

,

,

Primary scaffold synthesis

Displacement
2- or 4-HalonitropyridinesAmines, Alkoxides, ThiolatesLibrary generation, SAR exploration
Vicarious Nucleophilic Sub.[1][2][3][4] (VNS) Ortho/Para to NitroNitropyridines (H-subst.)Carbanions with LG (e.g., chloromethyl phenyl sulfone)C-H functionalization without halogens
Katritzky N-Amination Meta-PyridinesOxazino azinesLate-stage meta-functionalization
Workflow: Selecting the Synthesis Route

Use this decision matrix to determine the optimal synthetic pathway based on your desired substitution pattern.

SynthesisDecision Start Target Structure? Pos4 4-Nitropyridine Start->Pos4 Pos3 3-Nitropyridine Start->Pos3 Complex Functionalized Nitropyridine Start->Complex RouteA Route A: N-Oxide -> Nitration -> Reduction Pos4->RouteA RouteB Route B: Direct Nitration (Low Yield) OR Start with 3-Aminopyridine -> Oxidation Pos3->RouteB HasHalo Halogen Present? Complex->HasHalo SNAr S_NAr Displacement (Displace Halogen) HasHalo->SNAr Yes VNS VNS or Metal Catalysis (C-H Activation) HasHalo->VNS No

Figure 2: Decision matrix for selecting the optimal synthetic route based on target regiochemistry.

Safety & Energetic Hazards[5]

Working with nitropyridines requires strict adherence to safety protocols.[5][6][7][8] These compounds are energetic materials.

  • Explosion Hazard: Polynitropyridines are shock-sensitive. Never scrape dried nitration residues with metal spatulas. Use Teflon-coated tools.

  • Thermal Runaway: The nitration of pyridine N-oxide is exothermic. If the temperature spikes >100°C during addition, stop addition immediately . Do not rely on external cooling alone; the heat generation is internal.

  • Toxicity: Nitropyridines are potent methemoglobinemia inducers. They can penetrate gloves.

    • Protocol: Double glove (Nitrile under Laminate).

    • First Aid: If skin contact occurs, wash with soap/water for 15 mins. If cyanosis (blue lips) appears, seek medical attention immediately (methylene blue treatment).

Future Outlook: Flow Chemistry & Automation

Recent advances suggest that flow chemistry is the future of nitropyridine synthesis. By confining the hazardous nitration step to micro-reactors, heat transfer is improved by orders of magnitude, allowing for the use of neat


 without the risk of thermal runaway associated with batch processing. This enables the "on-demand" generation of unstable nitropyridine intermediates for immediate consumption in downstream coupling reactions.

References

  • Review of Nitropyridine Synthesis & Bioactivity

    • Title: Nitropyridines in the Synthesis of Bioactive Molecules[3][9][10]

    • Source: MDPI (Molecules), 2025
    • URL:[Link]

  • Mechanistic Analysis of Pyridine Nitr

    • Title: Nitration of Pyridine vs Pyridine N-Oxide: Reactivity and Orient
    • Source: AskFilo / Chemical Educ
    • URL:[Link]

  • Safety Data & Handling Title: 4-Nitropyridine Safety D
  • Modern C-H Functionalization Str

    • Title: Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis[11]

    • Source: NIH / PubMed Central
    • URL:[Link]

  • Katritzky Meta-Nitr

    • Title: meta-Nitration of Pyridines and Quinolines through Oxazino Azines
    • Source: ACS Public
    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-Cyclopentylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-cyclopentylamino-5-methyl-3-nitropyridine , a critical intermediate scaffold often utilized in the development of kinase inhibitors (e.g., JAK2, PI3K) and antimicrobial agents. The method utilizes a Nucleophilic Aromatic Substitution (


) strategy, leveraging the electronic activation provided by the C3-nitro group to facilitate the displacement of a C2-chloride by cyclopentylamine. This protocol prioritizes high regioselectivity, ease of purification, and reproducibility.

Scientific Grounding & Mechanism

Retrosynthetic Logic

The target molecule contains a pyridine core functionalized with a nitro group, a methyl group, and a secondary amine.[1] The most logical disconnection is at the C2-N bond.

  • Electrophile: 2-Chloro-5-methyl-3-nitropyridine.[1] The chlorine at C2 is a good leaving group.[2][3]

  • Nucleophile: Cyclopentylamine.

  • Activation: The nitro group at C3 is crucial. It exerts a strong electron-withdrawing effect (-I and -M), significantly lowering the electron density at the ortho (C2) and para (C4) positions. This makes the C2-Cl bond highly susceptible to nucleophilic attack.

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex intermediate.

  • Addition: The lone pair of the cyclopentylamine nitrogen attacks the electron-deficient C2 carbon.

  • Stabilization: The negative charge is delocalized into the ring and the nitro group (ortho-effect).[2][4]

  • Elimination: Aromatization is restored by the expulsion of the chloride ion.[2]

  • Proton Transfer: The base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical role of the nitro group in stabilizing the transition state.

SNAr_Mechanism SM1 2-Chloro-5-methyl- 3-nitropyridine Intermediate Meisenheimer Complex SM1->Intermediate + Reagent (Nucleophilic Attack) Reagent Cyclopentylamine Reagent->Intermediate Product 2-Cyclopentylamino- 5-methyl-3-nitropyridine Intermediate->Product - Cl⁻ (Aromatization) Byproduct HCl (Scavenged by TEA) Intermediate->Byproduct

Caption: Figure 1.


 pathway showing the conversion of the chloropyridine precursor to the target amine.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[5][6]Role
2-Chloro-5-methyl-3-nitropyridine 18344-51-9*1.0Substrate (Electrophile)
Cyclopentylamine 1003-03-81.2Nucleophile
Triethylamine (TEA) 121-44-81.5Base (Acid Scavenger)
Acetonitrile (MeCN) 75-05-8N/ASolvent (Polar Aprotic)
Ethyl Acetate / Hexanes -N/AWorkup/Purification

*Note: CAS 18344-51-9 refers to the 2-amino analog often used as a precursor, but the chloro-derivative is the direct reactant here. If the chloro-derivative is unavailable, it is synthesized from the 2-hydroxy or 2-amino precursor via chlorination (e.g., using


 or 

).
Equipment
  • Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar.

  • Reflux condenser (optional, depending on scale/reactivity).

  • Oil bath or heating block.

  • TLC plates (Silica gel 60

    
    ).
    
  • Rotary evaporator.

Experimental Protocol

Step 1: Reaction Setup
  • Ensure all glassware is clean and dry.

  • In a round-bottom flask, dissolve 2-Chloro-5-methyl-3-nitropyridine (1.0 mmol, 172.5 mg) in anhydrous Acetonitrile (5.0 mL).

    • Expert Insight: Acetonitrile is preferred over ethanol here to prevent any potential side reaction where ethoxide (if generated) competes with the amine. However, Ethanol is a viable "green" alternative if strict anhydrous conditions are not required.

  • Add Triethylamine (1.5 mmol, 210 µL) to the solution.

  • Add Cyclopentylamine (1.2 mmol, 118 µL) dropwise while stirring.

Step 2: Reaction Execution
  • Stir the mixture at Room Temperature (25°C) for 30 minutes.

  • Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Observation: The starting material (UV active) should disappear. The product is typically a bright yellow/orange spot due to the nitro-amine conjugation.

  • Optimization: If the reaction is incomplete after 1 hour, heat the mixture to 60°C for 2-4 hours. The electron-withdrawing nitro group usually makes this reaction proceed rapidly even at mild temperatures.

Step 3: Workup & Isolation[2]
  • Concentrate the reaction mixture under reduced pressure to remove the volatile solvent (Acetonitrile) and excess amine.

  • Resuspend the residue in Ethyl Acetate (20 mL).

  • Wash the organic layer with Water (2 x 10 mL) to remove triethylamine hydrochloride salts.

  • Wash with Brine (1 x 10 mL).

  • Dry the organic layer over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate in vacuo to yield the crude solid.

Step 4: Purification
  • Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol. Allow to cool slowly to room temperature, then to 4°C. Filter the yellow crystals.

  • Flash Chromatography (Alternative): If high purity is required (>99%), purify via silica gel chromatography (Gradient: 0-20% EtOAc/Hexanes).

Process Workflow Diagram

Workflow Start Dissolve SM in MeCN AddReagents Add TEA + Cyclopentylamine Start->AddReagents React Stir at RT (or 60°C) Monitor via TLC AddReagents->React Check Conversion Complete? React->Check Check->React No (Extend Time/Heat) Workup Evaporate Solvent Redissolve in EtOAc Wash with H2O/Brine Check->Workup Yes Purify Recrystallize (EtOH) or Column Chromatography Workup->Purify Final Pure Product (Yellow Solid) Purify->Final

Caption: Figure 2. Step-by-step operational workflow for the synthesis and isolation.

Analytical Validation

The following data represents the expected characterization profile for 2-Cyclopentylamino-5-methyl-3-nitropyridine .

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Note
8.35 Broad Singlet1H-NH-Intramolecular H-bond with

causes downfield shift.
8.25 Doublet (

)
1HAr-H (C6)Deshielded by ring nitrogen and meta-nitro.
8.05 Doublet (

)
1HAr-H (C4)Deshielded by ortho-nitro group.
4.45 - 4.55 Multiplet1HN-CH (Cyclopentyl)Methine proton adjacent to amine nitrogen.
2.30 Singlet3HAr-

Methyl group at C5.[6][7]
2.05 - 1.50 Multiplets8HCyclopentyl

Characteristic aliphatic ring protons.
Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Exact Mass: 221.12

  • Observed Mass (

    
    ):  222.1
    

Expert Insights & Troubleshooting

The "Ortho Effect"

The presence of the nitro group at the 3-position is not merely for activation; it stabilizes the final product through intramolecular hydrogen bonding between the nitro oxygen and the amine hydrogen (NH...O=N). This locks the conformation and often makes these compounds highly crystalline and colored (yellow/orange).

Regioselectivity

If using a precursor like 2,X-dichloro-3-nitropyridine , competition can occur. However, the position ortho to the nitro group (C2) is significantly more electrophilic than other positions due to the inductive proximity of the nitro group, ensuring high regioselectivity for the C2 substitution.

Safety Warning
  • Nitropyridines: Like many nitro-aromatics, this compound and its precursors should be treated as potentially energetic. Do not heat dry solids to decomposition.

  • Sensitization: Aminopyridines can be skin sensitizers. Use proper PPE (gloves, fume hood).

References

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 2020. Available at: [Link]

  • Lumen Learning. Nucleophilic Aromatic Substitution Mechanism. Organic Chemistry II. Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of 2-Cyclopentylamino-5-methyl-3-nitropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-amino-3-nitropyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth exploration of a specific derivative, 2-Cyclopentylamino-5-methyl-3-nitropyridine, as a versatile starting point for drug discovery campaigns. We will dissect its synthetic utility, outline strategies for diversification, and provide detailed protocols for its biological evaluation, with a particular focus on the discovery of novel kinase inhibitors. The methodologies presented herein are designed to be robust and adaptable, empowering researchers to efficiently navigate the early stages of the drug discovery pipeline.

Introduction: The Strategic Value of the 2-Amino-3-nitropyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif frequently found in FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and other key intermolecular interactions makes it an ideal pharmacophoric element. The introduction of a nitro group, particularly at the 3-position, significantly influences the electronic properties of the ring, facilitating a range of chemical transformations crucial for molecular elaboration.[3][4]

The 2-amino group serves as a critical handle for introducing diversity and modulating the physicochemical properties of the molecule. In our focus compound, the cyclopentylamino moiety provides a lipophilic anchor that can be explored for its fit within hydrophobic pockets of target proteins. The 5-methyl group offers an additional point for steric and electronic modulation. This specific substitution pattern makes 2-Cyclopentylamino-5-methyl-3-nitropyridine a promising lead structure for targeting a variety of biological targets, most notably protein kinases, which are frequently implicated in diseases such as cancer.[5]

Synthetic Strategies and Molecular Diversification

The true power of 2-Cyclopentylamino-5-methyl-3-nitropyridine lies in its potential for synthetic diversification. The nitro group is not merely a passive substituent; it is a versatile functional group that can be readily transformed into an amine. This subsequent amine can then be used to construct more complex heterocyclic systems or to introduce a wide array of substituents.

Core Synthesis

The synthesis of the parent compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as 2-chloro-5-methyl-3-nitropyridine, with cyclopentylamine. The electron-withdrawing nitro group activates the pyridine ring, making the 2-position susceptible to nucleophilic attack.

Key Chemical Transformations for Library Synthesis

The following diagram and protocols outline the key synthetic pathways for creating a focused library of compounds derived from 2-Cyclopentylamino-5-methyl-3-nitropyridine.

G A 2-Cyclopentylamino- 5-methyl-3-nitropyridine B Reduction of Nitro Group A->B e.g., SnCl2, H2/Pd-C C 3-Amino-2-cyclopentylamino- 5-methylpyridine B->C D Amide Coupling C->D R-COCl or R-COOH, Coupling Agent F Sulfonamide Formation C->F R-SO2Cl H Cyclization Reactions (e.g., Imidazole formation) C->H e.g., Formic Acid, Orthoesters E Library of Amides D->E G Library of Sulfonamides F->G I Fused Heterocyclic Scaffolds (e.g., Imidazo[4,5-b]pyridines) H->I

Caption: Synthetic diversification workflow for 2-Cyclopentylamino-5-methyl-3-nitropyridine.

Protocol 2.2.1: Reduction of the Nitro Group

  • Rationale: The conversion of the nitro group to an amine is a pivotal step, creating a nucleophilic center for further derivatization. Catalytic hydrogenation is often preferred for its clean reaction profile, while tin(II) chloride is a robust alternative for small-scale synthesis.

  • Materials:

    • 2-Cyclopentylamino-5-methyl-3-nitropyridine

    • Ethanol or Ethyl Acetate

    • 10% Palladium on Carbon (Pd/C) or Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

    • Hydrogen source (for hydrogenation)

    • Saturated Sodium Bicarbonate solution

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 2-Cyclopentylamino-5-methyl-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the desired 3-amino-2-cyclopentylamino-5-methylpyridine.

Protocol 2.2.2: Amide Coupling

  • Rationale: Formation of an amide bond is a reliable method for exploring the chemical space around the newly formed amino group. This allows for the introduction of a wide variety of substituents.

  • Materials:

    • 3-Amino-2-cyclopentylamino-5-methylpyridine (1.0 eq)

    • Carboxylic acid or Acyl chloride (1.1 eq)

    • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

    • Base (e.g., DIPEA, triethylamine)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure (using a carboxylic acid):

    • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of 3-Amino-2-cyclopentylamino-5-methylpyridine (1.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Application in Kinase Inhibitor Discovery

Many successful kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The 2-aminopyridine motif is a classic example of such a hinge-binding element. The derivatized 3-amino group can then project into the solvent-exposed region or towards the ribose pocket, while the 5-methyl group can interact with other regions of the ATP-binding site.

The library of compounds synthesized from 2-Cyclopentylamino-5-methyl-3-nitropyridine can be screened against a panel of kinases to identify initial hits.

Biological Evaluation: Protocols

The following protocols provide a general framework for assessing the biological activity of newly synthesized compounds. It is crucial to include appropriate positive and negative controls in all assays.

Biochemical Kinase Inhibition Assay
  • Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Luminescence-based assays that quantify ATP consumption are widely used due to their high throughput and sensitivity.[6][7]

  • Materials:

    • Purified kinase of interest

    • Kinase-specific substrate

    • ATP

    • Assay buffer (containing MgCl₂)

    • Test compounds dissolved in DMSO

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

    • In a 384-well plate, add the test compound dilution.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the luminescence-based reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Representative Data from a Kinase Inhibition Assay

Compound IDTarget KinaseIC₅₀ (nM)
Control-Inhibitor Kinase X15
Test-Cmpd-001 Kinase X5,200
Test-Cmpd-002 Kinase X85
Test-Cmpd-003 Kinase X>10,000
Cell Viability / Cytotoxicity Assay
  • Rationale: This assay determines the effect of a compound on the viability and proliferation of cancer cell lines. It is a critical first step in assessing the cellular activity of potential anti-cancer agents.[8][9][10]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • Cell viability reagent (e.g., resazurin, CellTiter-Glo®)

    • Clear or opaque 96-well plates (depending on the reagent)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO only).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and incubate according to the manufacturer's protocol.

    • Measure the signal (fluorescence or luminescence) using a plate reader.

    • Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).

Target Engagement and Pathway Modulation Assay
  • Rationale: Once a compound shows activity in both biochemical and cell viability assays, it is essential to confirm that it is acting on its intended target within the cell. This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.

  • Materials:

    • Cell line expressing the target kinase

    • Test compound

    • Lysis buffer

    • Antibodies: primary antibody against the phosphorylated substrate, primary antibody against the total substrate, and a secondary antibody conjugated to a detectable label (e.g., HRP).

    • Western blot or ELISA reagents.

  • Procedure (Western Blot):

    • Treat cells with the test compound at various concentrations for a defined period.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane and probe with the primary antibody against the phospho-substrate.

    • Wash and probe with the appropriate secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the antibody for the total substrate as a loading control.

    • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

G A Synthesized Compound Library B Biochemical Kinase Assay (IC50 Determination) A->B C Cell Viability Assay (GI50/CC50 Determination) A->C D Active Compounds B->D C->D E Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) D->E F Validated Hit Compound E->F G Lead Optimization F->G

Sources

Application Notes & Protocols: The Expanding Role of Nitropyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Nitropyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a well-established "privileged structure," a molecular framework that is recurrent in a multitude of FDA-approved drugs.[1][2][] Its ability to engage in hydrogen bonding, its inherent stability, and its capacity to serve as a bioisosteric replacement for other aromatic and heterocyclic rings make it a cornerstone of drug design.[][4] The introduction of a nitro (-NO₂) group onto this scaffold creates the nitropyridine family—a class of compounds whose utility extends far beyond that of a simple synthetic intermediate.[5][6]

The nitro group is a powerful electron-withdrawing group, which profoundly alters the electronic properties of the pyridine ring. This modification serves two primary strategic purposes in drug discovery:

  • Modulation of Reactivity for Synthesis: The electron-deficient nature of the nitropyridine ring activates it towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse functional groups.[7][8] This reactivity is fundamental to building molecular complexity.

  • Creation of a Versatile "Synthetic Handle": The nitro group itself is a key functional handle. It can be readily reduced to an amino group (-NH₂), which then serves as a crucial attachment point for building larger, more complex molecules, or for participating directly in pharmacophoric interactions.[7][9]

This guide provides an in-depth exploration of the applications of nitropyridines, detailing not just their therapeutic targets but also the practical synthetic and experimental protocols required to harness their potential in a research setting.

Therapeutic Applications & Mechanisms of Action

Nitropyridine derivatives have demonstrated significant promise across a spectrum of therapeutic areas, primarily due to their ability to interact with key biological targets like protein kinases and microtubules.[5][10]

Oncology: Targeting Uncontrolled Cell Proliferation

The fight against cancer is a major arena for nitropyridine application. These compounds have been shown to inhibit cancer cell growth through several distinct mechanisms.

A. Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[9] The nitropyridine scaffold is a key component in many potent kinase inhibitors.[5][7] For instance, 5-Bromo-2-nitropyridine is a crucial precursor for Pazopanib, an FDA-approved drug for renal cell carcinoma.[7] The pyridine nitrogen often forms essential hydrogen bonds within the hinge region of the kinase's ATP-binding pocket.[7][9] The nitro group, once reduced to an amine, provides the necessary vector for building out the rest of the inhibitor to achieve high potency and selectivity.[7]

  • Example Kinases Targeted: Janus kinase 2 (JAK2), Glycogen synthase kinase-3 (GSK3), and p70S6Kβ are among the kinases effectively inhibited by nitropyridine-derived molecules.[5]

B. Microtubule Disruption: Microtubules are essential for cell division, making them an attractive target for anticancer therapy.[11] A novel class of 3-nitropyridine analogues has been identified as potent microtubule-targeting agents. These compounds bind to the colchicine-site of tubulin, inhibiting its polymerization and arresting cancer cells in the G2-M phase of the cell cycle.[11] A significant advantage observed with these compounds is their selectivity for rapidly dividing cancer cells over healthy cells, potentially reducing side effects like myelotoxicity.[11]

Antimicrobial and Antifungal Activity

Certain nitropyridine derivatives have shown considerable antimicrobial activity, including against challenging pathogens like Mycobacterium tuberculosis.[10] The presence of both nitro and fluoro groups on the pyridine ring appears to be important for imparting significant antibacterial properties.[10] Additionally, nitropyridines have been investigated for their antifungal properties.[5]

Neurodegenerative Diseases

While direct applications of nitropyridines in neurodegenerative diseases are an emerging area, the core pyridine structure is central to many compounds designed to tackle these conditions.[12][13] The principles of kinase inhibition are relevant here as well, since kinases like GSK3 are implicated in the pathology of diseases such as Alzheimer's.[1][5] The ability of nitropyridine-derived scaffolds to cross the blood-brain barrier is a critical property for any drug targeting the central nervous system.[14]

Synthetic & Experimental Protocols

The true value of nitropyridines is realized in the laboratory. The following protocols provide detailed, field-tested methodologies for the synthesis and evaluation of nitropyridine-based compounds.

Core Synthesis: Functionalization of a Nitropyridine Scaffold

This protocol details a common workflow: the nucleophilic aromatic substitution (SNAr) on a halo-nitropyridine, followed by the reduction of the nitro group. This two-step process transforms a simple building block into a versatile diamino-pyridine intermediate, ready for further elaboration.

Workflow Diagram: From Halo-Nitropyridine to Key Intermediate

G cluster_0 PART A: Nucleophilic Aromatic Substitution (SNAr) cluster_1 PART B: Nitro Group Reduction A 2-Chloro-5-nitropyridine + N-Phenylpiperazine B Reaction Vessel: DMF, K2CO3, 100 °C A->B 1. Combine reagents C S(N)Ar Product: 2-(4-Phenylpiperazin-1-yl)-5-nitropyridine B->C 2. Heat & Stir D S(N)Ar Product in Ethanol/H2O C->D Purify & Characterize E Reaction Vessel: Fe powder, NH4Cl (cat.), Reflux D->E 3. Add reducing agents F Final Intermediate: 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine E->F 4. Heat to reflux

Caption: Synthetic workflow for a key aminopyridine intermediate.

Protocol: Synthesis of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine [5]

  • Rationale: This procedure exemplifies a common strategy where the electron-withdrawing nitro group activates the C2 position of 2-chloro-5-nitropyridine for SNAr with an amine. The subsequent reduction of the nitro group provides a new amino handle for further diversification, a strategy used to build libraries of potential anticancer agents.[5]

  • Step-by-Step Methodology:

    • Nucleophilic Substitution:

      • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in dimethylformamide (DMF), add N-phenylpiperazine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq) as a base.

      • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, cool the mixture to room temperature and pour it into ice-water.

      • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-(4-phenylpiperazin-1-yl)-5-nitropyridine.

      • Self-Validation: Confirm product identity and purity using ¹H NMR and Mass Spectrometry before proceeding.

    • Nitro Group Reduction:

      • Suspend the 2-(4-phenylpiperazin-1-yl)-5-nitropyridine (1.0 eq) in a mixture of ethanol and water.

      • Add iron powder (Fe, 5.0 eq) and a catalytic amount of ammonium chloride (NH₄Cl, 0.2 eq).

      • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC until the starting material is consumed.

      • Cool the reaction, filter it through a pad of Celite to remove the iron salts, and wash the pad with ethanol.

      • Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the final product, 6-(4-phenylpiperazin-1-yl)pyridin-3-amine.

      • Self-Validation: Characterize the final compound thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (≥95%).

Application Protocol: In Vitro Kinase Inhibition Assay

Once a nitropyridine-derived inhibitor is synthesized, its biological activity must be quantified. A kinase inhibition assay measures how effectively the compound blocks the activity of its target enzyme.

Experimental Workflow: Kinase Inhibition Assay

G A Prepare Reagents: - Kinase (e.g., PIM-1) - Substrate Peptide - ATP - Test Compound (Cpd 12) B Incubation: Mix reagents in buffer. Allow kinase reaction to proceed. A->B C Detection: Add detection reagent (e.g., ADP-Glo™). Measures kinase activity. B->C D Data Analysis: Measure Luminescence. Calculate % Inhibition. Determine IC50 value. C->D

Caption: Standard workflow for an in vitro kinase inhibition assay.

Protocol: PIM-1 Kinase Inhibitory Assay [15]

  • Rationale: This assay determines the concentration of the test compound required to inhibit 50% of the PIM-1 kinase activity (the IC₅₀ value). PIM-1 is a serine/threonine kinase implicated in cancers like breast cancer. A low IC₅₀ value indicates a potent inhibitor. This protocol uses a luminescence-based method to quantify the amount of ADP produced, which is directly proportional to kinase activity.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the test compound (e.g., Compound 12 from the reference) in 100% DMSO.

      • Create a series of dilutions of the test compound in kinase assay buffer.

      • Prepare solutions of recombinant PIM-1 kinase, a suitable peptide substrate, and ATP in the same buffer.

    • Kinase Reaction:

      • In the wells of a 96-well plate, add the kinase, the test compound at various concentrations (and a DMSO-only control), and the substrate peptide.

      • Initiate the kinase reaction by adding ATP.

      • Incubate the plate at 30 °C for 60 minutes.

    • Signal Detection (using a commercial kit like ADP-Glo™):

      • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add the Kinase Detection Reagent, which converts the ADP produced into a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The efficacy of nitropyridine derivatives is best illustrated through quantitative data. The table below summarizes the inhibitory activity of several compounds against specific cancer cell lines and kinases.

Compound IDTargetAssay TypeResult (IC₅₀)Source
35a (R=OMe) MCF-7 CellsCytotoxicity6.41 µM[5]
35d HepG2 CellsCytotoxicity7.63 µM[5]
Compound 13 p70S6Kβ KinaseKinase Inhibition444 nM[5]
Compound 12 MCF-7 CellsCytotoxicity0.5 µM[15]
Compound 12 PIM-1 KinaseKinase Inhibition14.3 nM[15]
Staurosporine PIM-1 KinaseKinase Inhibition16.7 nM[15]

This table clearly demonstrates the potent, often nanomolar, activity of optimized nitropyridine-based compounds against their intended biological targets.

Conclusion and Future Directions

Nitropyridines are far more than simple heterocyclic scaffolds; they are versatile, reactive, and strategically vital building blocks in the modern drug discovery pipeline.[1][2] Their predictable reactivity allows for the systematic construction of complex molecular architectures, while the resulting compounds show potent activity against a range of validated therapeutic targets, particularly in oncology.[4][5][10]

Future research will likely focus on expanding the therapeutic applications of nitropyridines, particularly in the areas of neuroinflammation and infectious diseases.[10][16][17] The development of novel, more selective nitration and functionalization reactions will further enhance the utility of these powerful intermediates, paving the way for the next generation of pyridine-based medicines.[8][18]

References

  • Exploring the Biological Activity of Nitropyridine Deriv
  • 3-nitropyridine analogues as novel microtubule-targeting agents - PMC. (2024, November 7).
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH.
  • The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Applic
  • Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.
  • A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals. Benchchem.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). Journal of Applied Pharmaceutical Science.
  • 3-Amino-2-nitropyridine. Chem-Impex.
  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC. (2022, August 12).
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025, February 24).
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). PubMed.
  • Nitropyridines, Their Synthesis and Reactions. (2025, August 9).
  • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
  • Biological Activities of Pyridine Deriv
  • Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines - PMC.
  • pharmacological activities of pyridine deriv
  • Nitropyridines: Synthesis and reactions. (2025, August 7).
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). ACS Omega.
  • Phytonutrients in Neuroprotection and Neurodegener
  • Pyrimidine analogues for the management of neurodegenerative diseases.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025, February 7). MDPI.
  • Purine derivatives for the treatment of neurodegener

Sources

The Strategic Utility of 2-Cyclopentylamino-5-methyl-3-nitropyridine in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[1][3] Within this class of heterocycles, functionalized nitropyridines have emerged as exceptionally versatile building blocks for the synthesis of complex active pharmaceutical ingredients (APIs).[4] The strong electron-withdrawing nature of the nitro group activates the pyridine ring for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr), making them ideal starting points for constructing highly substituted and biologically active molecules.[5][6]

This application note provides a detailed guide to the synthesis and application of 2-Cyclopentylamino-5-methyl-3-nitropyridine , a key building block for the synthesis of advanced pharmaceutical intermediates, particularly those targeting the Janus kinase (JAK) family of enzymes.[4][7] The JAK/STAT signaling pathway is implicated in a range of inflammatory and myeloproliferative disorders, and inhibitors of JAKs, such as Ruxolitinib, have demonstrated significant therapeutic benefit.[8][9] The cyclopentylamino moiety is a feature found in several potent JAK inhibitors, contributing to their binding affinity and pharmacokinetic properties.[7]

This guide will furnish researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical considerations for the utilization of 2-Cyclopentylamino-5-methyl-3-nitropyridine in their synthetic campaigns.

Physicochemical Properties of Key Reagents

A thorough understanding of the physical and chemical properties of the starting materials is paramount for successful and safe synthesis. The table below summarizes the key properties of the precursor, 2-Chloro-5-methyl-3-nitropyridine, and the target building block.

Property2-Chloro-5-methyl-3-nitropyridine2-Cyclopentylamino-5-methyl-3-nitropyridine
CAS Number 23056-40-8[10]N/A
Molecular Formula C₆H₅ClN₂O₂[10]C₁₁H₁₅N₃O₂
Molecular Weight 172.57 g/mol [10]221.26 g/mol
Appearance White to pale yellow solid[11]Expected to be a yellow solid
Melting Point 45-51 °C[10][11]N/A
Solubility Soluble in common organic solvents (e.g., DMF, Ethyl Acetate)[11]Expected to be soluble in polar organic solvents
Key Reactive Sites C2 (electrophilic), Nitro group (reducible)Nitro group (reducible), Amino group

Synthetic Workflow: From Precursor to Advanced Intermediate

The overall synthetic strategy involves a two-step process. The first is the synthesis of the target building block, 2-Cyclopentylamino-5-methyl-3-nitropyridine, via a nucleophilic aromatic substitution. The second step is the reduction of the nitro group to an amine, yielding a versatile intermediate for further elaboration into complex heterocyclic systems, such as the core of many JAK inhibitors.

Synthetic Workflow 2-Chloro-5-methyl-3-nitropyridine 2-Chloro-5-methyl-3-nitropyridine 2-Cyclopentylamino-5-methyl-3-nitropyridine 2-Cyclopentylamino-5-methyl-3-nitropyridine 2-Chloro-5-methyl-3-nitropyridine->2-Cyclopentylamino-5-methyl-3-nitropyridine  Nucleophilic  Aromatic  Substitution Cyclopentylamine Cyclopentylamine Cyclopentylamine->2-Cyclopentylamino-5-methyl-3-nitropyridine 2-Cyclopentylamino-5-methyl-pyridine-3-amine 2-Cyclopentylamino-5-methyl-pyridine-3-amine 2-Cyclopentylamino-5-methyl-3-nitropyridine->2-Cyclopentylamino-5-methyl-pyridine-3-amine  Nitro Group  Reduction Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->2-Cyclopentylamino-5-methyl-pyridine-3-amine

Caption: Synthetic pathway from 2-Chloro-5-methyl-3-nitropyridine to a key diamine intermediate.

Part 1: Synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine

Principle and Mechanistic Insight

The synthesis of the target building block is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is rendered electron-deficient by the presence of the electron-withdrawing nitro group at the 3-position and the nitrogen atom within the ring itself. This electronic characteristic makes the carbon atom at the 2-position, which is bonded to the chlorine leaving group, highly susceptible to nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism.[5][6] The nucleophile, cyclopentylamine, attacks the C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitro group, which is crucial for stabilizing the transition state. In the subsequent step, the leaving group, chloride, is eliminated, and the aromaticity of the pyridine ring is restored, yielding the desired product. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often preferred as it can solvate the cationic counter-ion of the base and does not interfere with the nucleophile.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Chloro-5-methyl-3-nitropyridine (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-Chloro-5-methyl-3-nitropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of starting material).

  • Add triethylamine or DIPEA (1.5 eq) to the solution.

  • In a separate flask, dissolve cyclopentylamine (1.2 eq) in a small amount of anhydrous DMF.

  • Add the cyclopentylamine solution dropwise to the reaction mixture at room temperature over 15-20 minutes.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Cyclopentylamino-5-methyl-3-nitropyridine as a yellow solid.

Reaction ParametersRecommended ConditionsRationale
Stoichiometry 1.2 eq of CyclopentylamineA slight excess of the nucleophile ensures complete consumption of the starting material.
Base 1.5 eq of TEA or DIPEAA non-nucleophilic organic base is used to scavenge the HCl generated during the reaction.
Solvent Anhydrous DMFA polar aprotic solvent facilitates the SNAr reaction.
Temperature 60-80 °CModerate heating is typically required to drive the reaction to completion at a reasonable rate.
Work-up Aqueous work-up and extractionTo remove the DMF and inorganic salts.
Purification Column ChromatographyTo isolate the pure product from any unreacted starting materials or by-products.

Part 2: Application in API Synthesis - Reduction to a Diamine Intermediate

Principle and Rationale

The nitro group in 2-Cyclopentylamino-5-methyl-3-nitropyridine serves as a masked amino group. Its reduction to a primary amine is a critical step in the synthesis of many heterocyclic cores found in APIs. The resulting 1,2-diamine functionality on the pyridine ring is a versatile synthon that can be readily cyclized with various reagents to form fused heterocyclic systems, such as imidazo[4,5-b]pyridines or pyrrolo[2,3-b]pyridines, the latter being the core of Ruxolitinib.

The most common and efficient method for the reduction of an aromatic nitro group is catalytic hydrogenation. This method typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is generally clean, high-yielding, and the by-products (water) are easily removed.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Cyclopentylamino-5-methyl-3-nitropyridine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • To a hydrogenation flask, add 2-Cyclopentylamino-5-methyl-3-nitropyridine (1.0 eq) and methanol or ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under a nitrogen atmosphere.

  • Seal the flask, evacuate, and backfill with hydrogen gas (repeat this cycle three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to afford 2-Cyclopentylamino-5-methyl-pyridine-3-amine, which can often be used in the next step without further purification.

Conclusion

2-Cyclopentylamino-5-methyl-3-nitropyridine is a valuable and strategically important building block in the synthesis of APIs, particularly for the development of JAK inhibitors. Its synthesis via a robust nucleophilic aromatic substitution reaction is straightforward and scalable. The subsequent reduction of the nitro group provides a versatile diamine intermediate, which is a key precursor to complex heterocyclic scaffolds. The protocols and insights provided in this application note are intended to empower researchers and drug development professionals to effectively utilize this building block in their pursuit of novel and effective therapeutics. The continuous development of synthetic routes to such key intermediates is a critical aspect of modern pharmaceutical research and manufacturing.[12][13][14]

References

  • Vertex AI Search.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Accessed February 17, 2026.
  • Vertex AI Search.
  • MDPI. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Accessed February 17, 2026.
  • Regulations.gov. US Patent No. 8829195. Accessed February 17, 2026.
  • Google Patents. US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino). Accessed February 17, 2026.
  • FDA. application number - eCopy, Inc.. Accessed February 17, 2026.
  • Google Patents. US10016429B2 - Salts of the janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. Accessed February 17, 2026.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Accessed February 17, 2026.
  • ChemicalBook. Ruxolitinib synthesis. Accessed February 17, 2026.
  • ACS Publications. Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase | The Journal of Organic Chemistry. Accessed February 17, 2026.
  • ECHEMI. 23056-40-8, 2-Chloro-5-methyl-3-nitropyridine Formula. Accessed February 17, 2026.
  • Sigma-Aldrich. 2-Chloro-5-methyl-3-nitropyridine 97 23056-40-8. Accessed February 17, 2026.
  • MedchemExpress.com. 2-Chloro-3-methyl-5-nitropyridine (Synonyms. Accessed February 17, 2026.
  • Wikipedia. Nucleophilic aromatic substitution. Accessed February 17, 2026.
  • Tokyo Chemical Industry Co., Ltd. 2-Chloro-5-methyl-3-nitropyridine | 23056-40-8. Accessed February 17, 2026.
  • RSC Publishing. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro. Accessed February 17, 2026.
  • Semantic Scholar. Mini-Reviews in Medicinal Chemistry. Accessed February 17, 2026.
  • ScienceDirect. Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. Accessed February 17, 2026.
  • Beilstein Journals. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Accessed February 17, 2026.
  • Beilstein Journals. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Accessed February 17, 2026.
  • VCU Innovation Gateway. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Accessed February 17, 2026.
  • Beilstein Journals. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Accessed February 17, 2026.

Sources

In vitro ADME profiling of 2-Cyclopentylamino-5-methyl-3-nitropyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrated In Vitro ADME Profiling of Nitro-Functionalized Aminopyridines

Abstract

This application note details a specialized in vitro ADME profiling strategy for 2-Cyclopentylamino-5-methyl-3-nitropyridine and its structural analogs. While the aminopyridine scaffold is a privileged structure in kinase inhibition and anti-infective discovery, the specific inclusion of a nitro group (-NO₂) and a lipophilic cyclopentyl moiety introduces distinct metabolic liabilities and solubility challenges. This guide moves beyond generic screening, focusing on detecting nitro-reduction (a non-CYP pathway), assessing cyclopentyl hydroxylation, and validating permeability in the presence of potential efflux liabilities.

Physicochemical Foundation: Solubility & Lipophilicity

Before biological profiling, the compound's physicochemical behavior must be mapped. The cyclopentyl group significantly increases lipophilicity (LogP), while the nitro group influences electronic distribution.

Critical Insight: The "Crash-Out" Risk

Lipophilic amines like 2-cyclopentylamino-5-methyl-3-nitropyridine often exhibit high permeability but poor aqueous solubility. Standard DMSO stocks (10 mM) may precipitate upon dilution into aqueous buffers (PBS/HBSS), leading to false negatives in enzymatic assays.

Protocol 1: Kinetic Solubility via Nephelometry

Objective: Determine the maximum soluble concentration in assay buffer (pH 7.4) to define the "safe" range for subsequent ADME assays.

Workflow:

  • Preparation: Prepare a 10 mM stock solution in 100% DMSO.

  • Dilution: Perform serial dilutions in DMSO to generate a concentration range (e.g., 0.1 mM to 30 mM).

  • Transfer: Transfer 2 µL of each DMSO substock into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Readout: Measure forward light scatter (Nephelometry) or Absorbance at 620 nm (turbidimetry).

  • Analysis: The solubility limit is defined as the concentration where light scatter exceeds the background (buffer + DMSO) by >3-fold.

Metabolic Stability: The Nitro-Reduction Liability

Standard ADME screens often rely solely on Liver Microsomes (LM) fortified with NADPH. However, this is insufficient for nitropyridines.

  • Microsomes (CYP450): Primarily drive oxidative metabolism (e.g., methyl hydroxylation, cyclopentyl oxidation).

  • Cytosol (AO/XO): The nitro group is a substrate for Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) , which are cytosolic enzymes. Standard microsomes lack cytosol.

  • Risk: Relying only on microsomes will underestimate the clearance of this compound.

Visualizing the Metabolic Fate

MetabolicPathways Parent Parent: 2-Cyclopentylamino- 5-methyl-3-nitropyridine CYP CYP450 (Microsomes) Parent->CYP Oxidation Cytosol Aldehyde Oxidase (Cytosol) Parent->Cytosol Reduction Met1 Metabolite A: Cyclopentyl-OH CYP->Met1 Major Met2 Metabolite B: Pyridine-CH2-OH CYP->Met2 Minor Met3 Metabolite C: Amine (-NH2) (Nitro Reduction) Cytosol->Met3 Critical Liability

Figure 1: Divergent metabolic pathways requiring distinct subcellular fractions for accurate clearance prediction.

Protocol 2: Cross-Fraction Metabolic Stability

Objective: Differentiate between CYP-mediated oxidation and cytosolic nitro-reduction.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Pooled Human Liver Cytosol (HLC) (10 mg/mL).

  • Cofactors: NADPH (for CYPs), Molybdenum/Purine (optional activators for AO, though endogenous levels often suffice).

Step-by-Step Methodology:

  • Reaction Mix Preparation:

    • Arm A (Microsomal): Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Arm B (Cytosolic): Dilute HLC to 1.0 mg/mL in Phosphate Buffer.[1]

  • Pre-incubation: Add test compound (1 µM final, <0.1% DMSO) to both arms. Equilibrate at 37°C for 5 min.

  • Initiation:

    • Add NADPH (1 mM final) to initiate Arm A.

    • Arm B (Cytosol) is often active without added cofactors, but can be supplemented.

  • Sampling: Remove aliquots (30 µL) at T=0, 5, 15, 30, and 60 min.

  • Quenching: Dispense into 120 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time.

Permeability & Transporters[2][3][4][5]

The cyclopentylamino group suggests high passive permeability, but the nitro-pyridine core can be a P-glycoprotein (P-gp) substrate.

Protocol 3: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use Case: High-throughput screen for passive diffusion.

  • Donor Plate: 10 µM compound in pH 7.4 buffer (5% DMSO).

  • Membrane: PVDF filter coated with 1% Lecithin/Dodecane (mimics lipid bilayer).

  • Acceptor Plate: pH 7.4 buffer.

  • Incubation: 5 hours at Room Temperature in a humidity chamber.

  • Validation:

    • High Permeability Control: Propranolol.[2]

    • Low Permeability Control: Furosemide.[2]

  • Result Interpretation: If

    
     cm/s, the compound has high passive permeability.
    

Drug-Drug Interaction (DDI): CYP Inhibition

Nitropyridines can act as Time-Dependent Inhibitors (TDI) due to the formation of reactive nitroso-intermediates or metabolic inhibitory complexes (MIC).

Protocol 4: CYP3A4 Inhibition (Fluorescent Endpoint)

Objective: Assess reversible inhibition (IC50).

  • Enzyme Source: Recombinant human CYP3A4 (Baculosomes).

  • Substrate: BFC (7-Benzyloxy-4-trifluoromethylcoumarin), 30 µM.

  • Test Compound: 8-point dilution curve (0.05 µM – 50 µM).

  • Procedure:

    • Incubate Enzyme + Substrate + Test Compound for 30 min at 37°C.

    • Stop reaction with Stop Solution (80% Acetonitrile/20% 0.5M Tris base).

  • Detection: Measure fluorescence (Ex 405 nm / Em 535 nm).

  • Data Analysis: Fit to Sigmoidal Dose-Response curve to determine IC50.

    • Note: If IC50 < 1 µM, proceed to LC-MS based TDI shift assays (pre-incubation +/- NADPH) to rule out mechanism-based inactivation.

Data Summary & Decision Matrix

AssayParameterTarget ThresholdCritical Flag
Solubility Kinetic Sol (pH 7.4)> 50 µM< 10 µM (Bioavailability risk)
Permeability PAMPA

>

cm/s
Low passive diffusion
Metabolism HLM

< 20 µL/min/mgRapid oxidative clearance
Metabolism Cytosol Stability< 20% loss @ 60 minNitro-reduction liability
Safety CYP3A4 InhibitionIC50 > 10 µMDDI Potential

Integrated Workflow Diagram

ADME_Workflow Start Compound Synthesis: 2-Cyclopentylamino-5-methyl-3-nitropyridine Solubility Step 1: Kinetic Solubility (Nephelometry) Start->Solubility Split Soluble >10µM? Solubility->Split Reformulate Reformulate / Salt Screen Split->Reformulate No Permeability Step 2: PAMPA (Passive Diffusion) Split->Permeability Yes Metabolism Step 3: Dual-Fraction Stability (Microsomes + Cytosol) Permeability->Metabolism DDI Step 4: CYP Inhibition (Fluorescence/LC-MS) Metabolism->DDI Report Final ADME Profile & Lead Optimization DDI->Report

Figure 2: The sequential triage workflow ensures resources are not wasted on insoluble compounds and prioritizes the specific metabolic risks of the scaffold.

References

  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3]

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for Kinetic Solubility and PAMPA protocols).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4]

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. (Context for cytosolic nitro-reduction).

  • ICH M12 Guideline (2024). Drug Interaction Studies.[5] (Global harmonization on CYP inhibition thresholds).

Sources

Scale-up Synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine for Preclinical Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the robust and scalable synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine, a key intermediate in the development of novel therapeutics. Pyridine derivatives are a significant class of compounds in medicinal chemistry, with numerous FDA-approved drugs and promising clinical candidates for various diseases, including cancer.[1][2][3][4] This application note details a two-step synthetic route, starting from the commercially available 2-hydroxy-5-methyl-3-nitropyridine. We present a thoroughly optimized protocol for both laboratory-scale (gram) and scale-up (kilogram) production, addressing critical process parameters, safety considerations, and purification strategies to ensure high purity and yield, suitable for preclinical evaluation.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, owing to its presence in a vast array of biologically active molecules.[1][3][4] Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block for drug design.[1] Specifically, substituted 2-aminopyridine derivatives have demonstrated a wide range of pharmacological activities. The target molecule, 2-Cyclopentylamino-5-methyl-3-nitropyridine, serves as a crucial intermediate for the synthesis of more complex molecules intended for preclinical studies. A reliable and scalable synthetic route is paramount to ensure a consistent supply of high-quality material for these critical early-stage evaluations.

This guide focuses on a practical and efficient synthesis, moving from a well-established laboratory procedure to a scaled-up process suitable for preclinical batch production. The chosen synthetic pathway involves the chlorination of 2-hydroxy-5-methyl-3-nitropyridine followed by a nucleophilic aromatic substitution (SNAr) with cyclopentylamine.

Synthetic Strategy and Rationale

The overall synthetic approach is a two-step process designed for efficiency and scalability.

Scheme 1: Overall Synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine

Synthesis Start 2-Hydroxy-5-methyl-3-nitropyridine Intermediate 2-Chloro-5-methyl-3-nitropyridine Start->Intermediate Step 1: Chlorination (POCl3 or SOCl2) Final 2-Cyclopentylamino-5-methyl-3-nitropyridine Intermediate->Final Step 2: SNAr (Cyclopentylamine)

Caption: Two-step synthesis of the target compound.

Step 1: Chlorination of 2-Hydroxy-5-methyl-3-nitropyridine. The initial step involves the conversion of the hydroxyl group of 2-hydroxy-5-methyl-3-nitropyridine to a chloride. This is a crucial activation step, as the chloride is a much better leaving group for the subsequent nucleophilic substitution. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation.[5] For scale-up, POCl₃ is often preferred due to its cost-effectiveness and ease of handling in bulk quantities.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Cyclopentylamine. The second step is the core C-N bond-forming reaction. The electron-withdrawing nitro group in the ortho position and the nitrogen atom within the pyridine ring sufficiently activate the C2 position for nucleophilic attack by cyclopentylamine. This reaction typically proceeds under mild conditions to afford the desired product.

Detailed Experimental Protocols

Safety First: All nitropyridine compounds and their precursors should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[6][7][8][9][10] Avoid inhalation of dust and vapors.[7][8] In case of skin contact, wash immediately with soap and water.[6][9]

Laboratory-Scale Synthesis (Gram Scale)

Step 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methyl-3-nitropyridine (5.0 g, 32.4 mmol).

  • In a fume hood, carefully add phosphorus oxychloride (15 mL, 162 mmol).

  • Heat the reaction mixture to 80°C and stir for 4 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring it onto 100 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to afford 2-chloro-5-methyl-3-nitropyridine as a pale yellow solid.[11]

Step 2: Synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine

  • In a 100 mL round-bottom flask, dissolve 2-chloro-5-methyl-3-nitropyridine (3.0 g, 17.4 mmol) in acetonitrile (30 mL).

  • Add cyclopentylamine (2.2 mL, 22.6 mmol, 1.3 equivalents).

  • Add potassium carbonate (3.1 g, 22.6 mmol, 1.3 equivalents) as a base.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain pure 2-Cyclopentylamino-5-methyl-3-nitropyridine.[12]

Scale-up Synthesis Protocol (Kilogram Scale)

Critical Considerations for Scale-up:

  • Heat Management: The chlorination reaction is exothermic. A jacketed reactor with precise temperature control is essential.

  • Reagent Addition: Slow, controlled addition of reagents is critical to manage exotherms and ensure reaction homogeneity.

  • Work-up and Extraction: Use of a larger-scale liquid-liquid extractor is recommended for efficient phase separation.

  • Purification: Recrystallization is the preferred method for purification on a large scale to avoid the use of large quantities of silica gel.[13]

Step 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine (Scale-up)

  • Charge a 20 L jacketed glass reactor with 2-hydroxy-5-methyl-3-nitropyridine (1.0 kg, 6.49 mol).

  • Under an inert nitrogen atmosphere, slowly add phosphorus oxychloride (3.0 L, 32.4 mol) via an addition funnel, maintaining the internal temperature below 25°C.

  • Once the addition is complete, slowly heat the reactor to 80-85°C and maintain for 6-8 hours. Monitor the reaction by HPLC until the starting material is <1%.

  • Cool the reactor to 10-15°C.

  • In a separate 50 L reactor, prepare a quench solution of ice and water (20 kg).

  • Slowly transfer the reaction mixture to the quench solution, ensuring the temperature of the quench mixture does not exceed 25°C.

  • Extract the aqueous slurry with ethyl acetate (3 x 10 L).

  • Combine the organic layers and wash with 5% sodium bicarbonate solution (10 L) followed by brine (10 L).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product. The crude material is often of sufficient purity for the next step.

Step 2: Synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine (Scale-up)

  • Charge a 50 L jacketed glass reactor with the crude 2-chloro-5-methyl-3-nitropyridine (assuming ~1.1 kg, ~6.37 mol) and acetonitrile (12 L).

  • Add potassium carbonate (1.14 kg, 8.28 mol).

  • Slowly add cyclopentylamine (0.81 L, 8.28 mol) over 30 minutes, maintaining the internal temperature below 30°C.

  • Stir the mixture at ambient temperature for 18-24 hours. Monitor by HPLC for completion.

  • Filter the reaction mixture to remove inorganic solids, washing the cake with acetonitrile (2 L).

  • Concentrate the combined filtrates under reduced pressure.

  • Add ethanol (5 L) to the residue and heat to 60-70°C to dissolve.

  • Slowly add water (2-3 L) until persistent turbidity is observed.

  • Cool the mixture slowly to 0-5°C and hold for at least 4 hours to allow for complete crystallization.

  • Isolate the product by filtration, wash the cake with cold ethanol/water (1:1, 2 L), and dry under vacuum at 40-45°C to a constant weight.

Data Presentation and Characterization

ParameterLaboratory ScaleScale-up
Starting Material 2-hydroxy-5-methyl-3-nitropyridine2-hydroxy-5-methyl-3-nitropyridine
Amount of Starting Material 5.0 g1.0 kg
Step 1 Reagent POCl₃ (15 mL)POCl₃ (3.0 L)
Step 1 Yield (2-chloro intermediate) ~85%~90% (crude)
Step 2 Reagents Cyclopentylamine (1.3 eq), K₂CO₃ (1.3 eq)Cyclopentylamine (1.3 eq), K₂CO₃ (1.3 eq)
Overall Yield ~75%~80%
Final Product Purity (by HPLC) >98%>99%
Melting Point 49-51 °C[11]49-51 °C

Characterization Data (Expected):

  • ¹H NMR: Consistent with the structure of 2-Cyclopentylamino-5-methyl-3-nitropyridine.

  • ¹³C NMR: Consistent with the structure of 2-Cyclopentylamino-5-methyl-3-nitropyridine.

  • Mass Spectrometry (MS): [M+H]⁺ corresponding to the molecular weight of the product (222.12 g/mol ).

  • HPLC: Purity analysis confirming the absence of significant impurities.

Troubleshooting and Optimization

ProblemPotential CauseSolution
Incomplete Chlorination (Step 1) Insufficient reaction time or temperature.Increase reaction time or temperature slightly. Ensure adequate mixing.
Low Yield in SNAr (Step 2) Inefficient base, moisture in the reaction.Use a stronger, non-nucleophilic base if needed. Ensure all reagents and solvents are dry.
Formation of Byproducts Side reactions due to excessive heat.Maintain strict temperature control, especially during reagent addition and reaction.
Difficulty in Crystallization Impurities inhibiting crystal formation.Perform a solvent screen for recrystallization. An additional wash of the organic layer during work-up may be beneficial.

Workflow Visualization

Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: SNAr Reaction s1_start Charge Reactor with 2-hydroxy-5-methyl-3-nitropyridine s1_reagent Add POCl3 s1_start->s1_reagent s1_reaction Heat and Stir s1_reagent->s1_reaction s1_quench Quench on Ice s1_reaction->s1_quench s1_extract Extract with Ethyl Acetate s1_quench->s1_extract s1_isolate Isolate Crude 2-Chloro Intermediate s1_extract->s1_isolate s2_start Dissolve Intermediate in Acetonitrile s1_isolate->s2_start Transfer to Next Step s2_reagents Add Cyclopentylamine and K2CO3 s2_start->s2_reagents s2_reaction Stir at Room Temp. s2_reagents->s2_reaction s2_filter Filter Inorganic Salts s2_reaction->s2_filter s2_concentrate Concentrate Filtrate s2_filter->s2_concentrate s2_crystallize Recrystallize Product s2_concentrate->s2_crystallize s2_isolate Isolate and Dry Final Product s2_crystallize->s2_isolate

Caption: Scale-up synthesis workflow.

Conclusion

The synthetic route and detailed protocols described herein provide a reliable and scalable method for the production of 2-Cyclopentylamino-5-methyl-3-nitropyridine. The process has been optimized for both laboratory and larger-scale synthesis, with a focus on safety, efficiency, and product purity. This robust procedure will enable the consistent supply of this key intermediate for further preclinical development of novel therapeutic agents.

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025). IJSAT.
  • Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine - Benchchem. (n.d.). Benchchem.
  • 2-AMINO-5-NITROPYRIDINE SDS, 67476-67-9 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.
  • Safety and Handling of 2,6-Dimethyl-3-Nitropyridine in Chemical Processes. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • 5-bromo-2-nitropyridine - Jubilant Ingrevia. (n.d.). Jubilant Ingrevia.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • Technical Support Center: Scale-up Synthesis of 3-Methyl-2-(4-nitrophenyl)pyridine - Benchchem. (n.d.). Benchchem.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). IntechOpen.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.). Semantic Scholar.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Journal of Applied Pharmaceutical Science.
  • 2-Chloro-5-methyl-3-nitropyridine Formula - ECHEMI. (n.d.). ECHEMI.
  • 2-Chloro-5-methyl-3-nitropyridine - PMC - NIH. (n.d.). National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-Cyclopentylamino-5-methyl-3-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate, notably used in the preparation of Palbociclib[1][2]. We will delve into the underlying chemistry, troubleshoot common experimental pitfalls, and provide optimized protocols to enhance yield and purity.

Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary route to 2-Cyclopentylamino-5-methyl-3-nitropyridine is a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide (typically chloride) from an activated pyridine ring by an amine nucleophile.

Caption: Core SNAr synthesis pathway.
Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this synthesis?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The process involves two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of cyclopentylamine attacks the carbon atom bearing the chlorine. This carbon is electron-deficient due to the strong electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. A base is typically added to neutralize the HCl generated during the reaction.

The presence of a strongly electron-withdrawing group (like the nitro group) ortho or para to the leaving group is crucial for activating the ring toward nucleophilic attack[3].

Q2: How is the starting material, 2-chloro-5-methyl-3-nitropyridine, typically prepared?

A2: The most common precursor is 2-hydroxy-5-methyl-3-nitropyridine. This is converted to the chloro-derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of DMF[4][5]. Careful handling is required as some chloronitropyridine derivatives are known irritants and potential sensitizers[6].

Q3: Why is a base necessary in this reaction?

A3: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to scavenge the hydrochloric acid (HCl) that is formed as a byproduct[1]. Without a base, the generated HCl would protonate the cyclopentylamine, converting it into its non-nucleophilic ammonium salt and halting the reaction.

Q4: What are the key safety considerations for this synthesis?

A4: Researchers should be aware of the following:

  • Chloronitropyridines: The starting material, 2-chloro-5-methyl-3-nitropyridine, and its analogs can be irritants and potential sensitizers[6]. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Reagents: Chlorinating agents like POCl₃ are highly corrosive and react violently with water[6]. Bases like DIPEA and TEA are flammable and corrosive.

  • Solvents: Many solvents used (e.g., DMF, ACN) have specific health and safety risks. Consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Observed Issue 1: Low or Inconsistent Yield

Q: My reaction yield is consistently below expectations. What factors should I investigate?

A: Low yield is the most common problem and can stem from several sources. A systematic approach is required to identify the root cause.

start Low Yield Observed q1 Is the reaction going to completion? (Monitor by TLC/HPLC) start->q1 cause1 Potential Cause: Inactive Reagents q1->cause1 no1 cause2 Potential Cause: Sub-optimal Temperature/Time q2 Are there significant side products? (Check TLC/LCMS) q1->q2 yes1 no1 No sol1 Solution: - Use freshly opened/distilled cyclopentylamine. - Verify purity of 2-chloro-5-methyl-3-nitropyridine. cause1->sol1 sol2 Solution: - Increase reaction temperature incrementally. - Extend reaction time. cause2->sol2 yes1 Yes cause3 Potential Cause: Solvent-Related Impurities q2->cause3 yes2 cause4 Potential Cause: Overheating/Degradation cause5 Potential Cause: Product Loss During Workup q2->cause5 no2 yes2 Yes sol3 Solution: - Switch from DMF to ACN or THF to avoid  dimethylamine adducts [2]. cause3->sol3 sol4 Solution: - Ensure precise temperature control. - Avoid excessive heating. cause4->sol4 no2 No sol5 Solution: - Perform multiple extractions with an appropriate solvent. - Ensure pH is optimal for product to be in organic phase. cause5->sol5

Caption: Troubleshooting workflow for low yield.

Observed Issue 2: Product Purity Concerns

Q: My final product shows multiple spots on TLC and impurities in the NMR spectrum. What are the likely contaminants?

A: Purity issues often arise from unreacted starting materials or the formation of side products.

Potential Impurity Likely Cause Recommended Solution
Unreacted 2-chloro-5-methyl-3-nitropyridine Incomplete reaction; insufficient cyclopentylamine or reaction time.Use a slight excess (1.1-1.2 equivalents) of cyclopentylamine. Monitor the reaction by TLC until the starting material spot disappears.
Bis-arylated Cyclopentylamine Highly unlikely in this specific reaction due to steric hindrance and deactivation after the first substitution, but theoretically possible under harsh conditions.Use controlled stoichiometry and avoid excessive heating.
Solvent-Derived Byproducts If using DMF at high temperatures, it can decompose to dimethylamine, which can act as a nucleophile to form 2-(dimethylamino)-5-methyl-3-nitropyridine[6].Switch to a more stable polar aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF)[6].
Dark, Tarry Byproducts Decomposition of starting materials or product due to excessive heat or prolonged reaction times.Maintain strict temperature control. Once the reaction is complete based on monitoring, proceed immediately to workup.

Observed Issue 3: Difficult Purification

Q: I am struggling to separate my product from impurities using column chromatography.

A: Co-elution of products with similar polarities can be challenging.

  • Optimize Your Solvent System: If using a standard hexane/ethyl acetate system, try adding a small percentage (~1%) of triethylamine to the mobile phase. This can sharpen spots and reduce tailing for basic compounds like amines. Alternatively, explore different solvent systems like dichloromethane/methanol.

  • Consider Recrystallization: The target compound is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for purification, often superior to chromatography for removing minor impurities.

  • Acid/Base Wash: During the aqueous workup, a dilute acid wash (e.g., 1M HCl) can remove unreacted basic starting materials (cyclopentylamine) and a dilute base wash (e.g., sat. NaHCO₃) can remove acidic impurities. Ensure your target product remains in the organic layer at the chosen pH.

Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from process chemistry literature.

Objective: To synthesize 2-Cyclopentylamino-5-methyl-3-nitropyridine with high yield and purity.

Materials:

  • 2-Chloro-5-methyl-3-nitropyridine (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (ACN) (10 vol)

  • Ethyl Acetate (for extraction)

  • Brine Solution

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-methyl-3-nitropyridine (1.0 eq) and acetonitrile (10 volumes relative to the starting material).

  • Reagent Addition: Begin stirring the solution. Sequentially add N,N-diisopropylethylamine (1.5 eq) followed by cyclopentylamine (1.2 eq) at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 45-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC every hour. The reaction is typically complete within 4-8 hours[6].

  • Workup - Solvent Removal: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Primary Method (Recrystallization): Dissolve the crude solid in a minimal amount of hot isopropanol or ethanol. Slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified solid by vacuum filtration, wash with cold solvent, and dry under vacuum.

    • Secondary Method (Chromatography): If recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary: Reaction Condition Optimization

The choice of solvent and base can significantly impact reaction time and side product formation.

Solvent Base Typical Temp (°C) Pros Cons Reference
AcetonitrileDIPEA / TEA45 - 60Good solubility; stable; easy to remove.[6]
DMFDIPEA / TEA60 - 80Excellent solvating power.Can decompose to form dimethylamine byproducts; higher boiling point makes removal more difficult.[1][6]
THFDIPEA / TEA60 - 66 (Reflux)Good alternative to DMF.Can form peroxides; lower boiling point may require longer reaction times.[1]
DichloromethaneTEA25 - 40 (Reflux)Low boiling point, easy to remove.Lower reaction rates may be observed.[1]
References
  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. ResearchGate. Available at: [Link]

  • Practical Amination of Nitropyridones by Silylation. ACS Publications. Available at: [Link]

  • Novel Process For The Synthesis Of Palbociclib. Quick Company. Available at: [Link]

  • Process for the preparation of Palbociclib intermediates. Technical Disclosure Commons. Available at: [Link]

  • CN108283940B - Preparation method of palbociclib intermediate. Google Patents.
  • Preparation method of palbociclib intermediate. Patsnap. Available at: [Link]

  • Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. NIH National Center for Biotechnology Information. Available at: [Link]

  • 2,3-diaminopyridine. Organic Syntheses. Available at: [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. Available at: [Link]

  • 2-Chloro-5-methyl-3-nitropyridine. NIH National Center for Biotechnology Information. Available at: [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. NIH National Center for Biotechnology Information. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. MDPI. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for 2-Cyclopentylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering solubility issues with 2-CMP because it falls into a specific physicochemical "danger zone": it is a lipophilic weak base with a strong electron-withdrawing group.

While the pyridine ring typically offers solubility via protonation, the 3-nitro group is strongly electron-withdrawing. This drastically lowers the pKa of the pyridine nitrogen, rendering the molecule neutral (uncharged) at physiological pH (7.4). Combined with the hydrophobic cyclopentyl tail , this creates a molecule that prefers to aggregate or bind to plastic rather than remain in aqueous solution.

This guide provides a self-validating workflow to solubilize 2-CMP for enzymatic and cell-based assays.

Part 1: The Physicochemical Profile

Before troubleshooting, understand why the crash occurs.

PropertyValue (Est.)Impact on Assay
LogP ~3.2 – 3.8High Lipophilicity. The cyclopentyl group drives the molecule out of water and onto plastic tips/plates.
pKa < 3.0Neutral at pH 7.4. The nitro group pulls electron density, preventing the pyridine nitrogen from accepting a proton at neutral pH. It behaves like a neutral grease ball.
MW 221.26 DaSmall Molecule. prone to rapid crystallization if nucleation sites (dust, scratches) are present.
Solubility < 10 µM (PBS)Crash Risk. Likely to precipitate immediately upon dilution from DMSO into buffer.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Stock Solution Preparation

Q: I can’t get 2-CMP to dissolve in DMSO at 10 mM. It stays cloudy. What is happening? A: This is likely a "kinetic" solubility issue rather than a thermodynamic one. The crystal lattice energy of nitro-pyridines can be high.

  • The Fix:

    • Sonication: Sonicate the DMSO stock for 10–15 minutes at 40°C. The heat overcomes the lattice energy; the DMSO maintains it.

    • Solvent Switch: If DMSO fails, switch to DMA (Dimethylacetamide) . DMA is often a superior solvent for planar, nitro-aromatic compounds.

    • Water Contamination: Ensure your DMSO is anhydrous. Even 1% water uptake in DMSO can crash out this compound at high concentrations.

Category 2: The "Crash" Upon Dilution

Q: My stock is clear, but the moment I add buffer, it turns milky. How do I stop this? A: You are experiencing "Solvent Shift Precipitation." You are moving from a solvent (DMSO) that supports the hydrophobic cyclopentyl tail to a buffer (Water) that rejects it.

  • The Fix: The Intermediate Plate Method.

    • Never pipette 100% DMSO stock directly into aqueous buffer. This creates a local zone of supersaturation that triggers nucleation.

    • Protocol: Perform serial dilutions in 100% DMSO first. Then, transfer these diluted DMSO spots into the assay buffer. This ensures the final DMSO concentration is uniform (e.g., 1%) and mixing is rapid.

Category 3: Assay Variability & "Missing" Compound

Q: I put 10 µM in the well, but Mass Spec says only 2 µM is present. Where did it go? A: It likely adsorbed to the plastic. The cyclopentyl group acts like a sticky anchor for polystyrene.

  • The Fix:

    • Change Plastic: Switch to Low-Binding (Non-Binding Surface - NBS) plates.

    • Add Surfactant: You must add a detergent to your assay buffer.

      • Recommendation:0.01% Triton X-100 or 0.05% Tween-20 . This forms micelles that sequester the cyclopentyl tail, keeping the compound in solution without inhibiting most enzymes.

    • Acoustic Dispensing: If available, use an Echo (acoustic dispenser) to shoot nanoliters of compound directly into the buffer, bypassing tips entirely.

Part 3: Visualized Workflows

Workflow 1: The Solubility Decision Tree

Use this logic flow to determine the correct additive strategy for 2-CMP.

SolubilityLogic Start Start: Precipitation in Assay Buffer? CheckConc Is Assay Conc > 10 µM? Start->CheckConc ReduceConc Action: Reduce Conc. (Limit of Solubility) CheckConc->ReduceConc Yes CheckPlastic Is Compound Binding to Plate? (Check via LC-MS) CheckConc->CheckPlastic No SwitchPlate Action: Use NBS/Low-Bind Plates CheckPlastic->SwitchPlate Yes CheckAgg Is it Aggregating? (DLS/Nephelometry) CheckPlastic->CheckAgg No AddDet Action: Add 0.01% Triton X-100 CheckAgg->AddDet Enzymatic Assay AddCarrier Action: Add 0.1% BSA (Protein Sink) CheckAgg->AddCarrier Cell Assay

Figure 1: Decision matrix for troubleshooting solubility issues with 2-CMP.

Workflow 2: The "Intermediate Plate" Dilution Protocol

This is the industry standard for handling lipophilic compounds to prevent crashing.

DilutionProtocol cluster_0 Critical Step: Solvent Consistency Stock 10mM Stock (100% DMSO) InterPlate Intermediate Plate (Serial Dilution in 100% DMSO) Stock->InterPlate Dilute AssayPlate Assay Plate (Buffer + Enzyme) InterPlate->AssayPlate Transfer 0.5 µL (Rapid Mix)

Figure 2: The Intermediate Plate method prevents the "solvent shock" that causes 2-CMP to precipitate.

Part 4: Validated Experimental Protocol

Kinetic Solubility Assessment (Nephelometry)

Use this protocol to definitively determine the solubility limit of 2-CMP in your specific assay buffer.

Materials:

  • 2-CMP (10 mM Stock in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)

  • 96-well clear flat-bottom plate

  • Plate Reader (Absorbance at 620 nm) or Nephelometer

Step-by-Step:

  • Preparation: Prepare a range of 2-CMP concentrations in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1 mM, 0.5 mM).

  • Transfer: Pipette 198 µL of Assay Buffer into the plate.

  • Spike: Add 2 µL of each DMSO concentration into the buffer (1:100 dilution).

    • Final concentrations will be: 100, 50, 25, 10, 5 µM.

  • Incubate: Shake plate for 90 minutes at room temperature (equilibrium).

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis:

    • Plot Concentration (X) vs. OD620 (Y).

    • The Inflection Point: The concentration where OD620 spikes above the background (DMSO control) is your Solubility Limit .

    • Note: If the limit is < 10 µM, you must add Triton X-100 or BSA to your assay.

References

  • Sittampalam, G. S., et al. (Eds.).[1] (2004).[2] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

    • Relevance: The gold standard for assay development, specifically the chapters on compound solubility and interference.
  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

    • Relevance: mechanistic explanation of solubility for lipophilic weak bases (like aminopyridines) and the impact of electron-withdrawing groups (nitro) on pKa.
  • NCBI PubChem. (2024). Compound Summary: 2-Amino-3-nitropyridine.[3][4][5]

    • Relevance: Provides core physicochemical data (LogP, H-bond donors)

Sources

Technical Support Center: Stability of 2-Cyclopentylamino-5-methyl-3-nitropyridine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Cyclopentylamino-5-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Cyclopentylamino-5-methyl-3-nitropyridine in solution?

A1: The stability of 2-Cyclopentylamino-5-methyl-3-nitropyridine can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, temperature, and the presence of oxidizing or reducing agents.[1] Like many nitroaromatic compounds, it is susceptible to degradation through pathways such as hydrolysis, photolysis, and reduction of the nitro group.[2][3]

Q2: What are the recommended storage conditions for solutions of 2-Cyclopentylamino-5-methyl-3-nitropyridine?

A2: To maintain the integrity of your solutions, it is recommended to store them in a cool, dark, and dry place.[4][5][6] For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below in a tightly sealed container is recommended to minimize degradation. It is also crucial to use a well-ventilated area when handling the compound and its solutions.[5]

Q3: Which solvents are most suitable for dissolving 2-Cyclopentylamino-5-methyl-3-nitropyridine to ensure maximum stability?

Q4: How can I detect degradation of 2-Cyclopentylamino-5-methyl-3-nitropyridine in my samples?

A4: The most effective way to monitor the degradation of the compound is by using stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for this purpose.[7][8] By comparing the chromatograms of fresh and aged samples, you can observe the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound. Liquid Chromatography-Mass Spectrometry (LC-MS) can be further employed to identify the molecular weights of any degradation products, aiding in their structural elucidation.[7][8]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific stability issues you may encounter during your experiments.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer

Q: I've prepared a solution of 2-Cyclopentylamino-5-methyl-3-nitropyridine in an aqueous buffer (pH 7.4), and I'm observing a significant decrease in the parent compound concentration within a few hours. What could be the cause, and how can I mitigate this?

A: The rapid degradation in aqueous buffer is likely due to hydrolysis. The nitropyridine ring system can be susceptible to nucleophilic attack by water, especially if the pH is not optimal.

Troubleshooting Steps:

  • pH Optimization:

    • Rationale: The rate of hydrolysis is often pH-dependent.[9]

    • Protocol: Perform a pH stability study by preparing small aliquots of your compound in buffers of varying pH (e.g., pH 5, 6, 7, 8). Analyze the samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the pH at which the compound is most stable.

  • Minimize Time in Aqueous Solution:

    • Rationale: Reducing the exposure time to the aqueous environment will limit the extent of hydrolysis.

    • Protocol: Prepare fresh solutions immediately before use. If your experimental protocol allows, add the compound from a concentrated stock in an aprotic solvent (like DMSO) to the aqueous buffer at the last possible moment.

  • Temperature Control:

    • Rationale: Chemical reactions, including hydrolysis, are generally accelerated at higher temperatures.[3]

    • Protocol: Conduct your experiments at the lowest feasible temperature. If possible, perform manipulations on an ice bath.

Issue 2: Appearance of Unknown Peaks in Chromatogram After Exposure to Light

Q: After leaving my samples on the lab bench under ambient light, I noticed the appearance of new peaks in my HPLC chromatogram. Is 2-Cyclopentylamino-5-methyl-3-nitropyridine light-sensitive?

A: Yes, it is highly probable that the compound is susceptible to photodecomposition. Many nitroaromatic compounds are known to degrade upon exposure to UV or even visible light.[3]

Troubleshooting Steps:

  • Protect from Light:

    • Rationale: Preventing exposure to light will inhibit photolytic degradation pathways.

    • Protocol: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil.[3] Conduct all experimental manipulations in a dimly lit area or under yellow light.

  • Photostability Study:

    • Rationale: To confirm photosensitivity and understand its extent.

    • Protocol: Prepare two sets of solutions. Expose one set to a controlled light source (e.g., a UV lamp or a sunny windowsill) while keeping the other set in the dark. Analyze samples from both sets at various time intervals using HPLC. A comparison of the chromatograms will reveal the extent of photodecomposition.

Issue 3: Inconsistent Results and Loss of Potency

Q: My experimental results are inconsistent, and it seems the compound is losing its biological activity over time. Could this be related to the stability of the nitro group?

A: Yes, the inconsistency and loss of activity could be due to the reduction of the nitro group. The nitro group is often essential for the biological activity of many compounds. Its reduction to a nitroso, hydroxylamino, or amino group would result in a different chemical entity with potentially altered or diminished activity.[2]

Troubleshooting Steps:

  • Avoid Reducing Agents:

    • Rationale: The nitro group is susceptible to chemical reduction.

    • Protocol: Ensure that your experimental buffers and media do not contain reducing agents (e.g., dithiothreitol (DTT), β-mercaptoethanol) unless they are a required component of the assay. If they are necessary, their effect on the compound's stability should be evaluated.

  • Inert Atmosphere:

    • Rationale: While less common for this type of compound, some degradation pathways can be influenced by atmospheric oxygen.[3]

    • Protocol: If you suspect oxidative degradation or if your compound is in a complex biological medium, consider preparing and handling your solutions under an inert atmosphere (e.g., nitrogen or argon).

  • LC-MS Analysis for Degradation Products:

    • Rationale: To identify the specific degradation products and confirm the reduction of the nitro group.

    • Protocol: Analyze aged or degraded samples using LC-MS. Look for masses corresponding to the reduction products (e.g., parent compound + H₂ - O, parent compound + H₄ - O₂, parent compound + H₆ - O₂).

Data Summary and Visualization

Table 1: General Stability Profile of Nitropyridine Derivatives

ConditionPotential for DegradationRecommended Mitigation
Aqueous Solution (Neutral pH) Moderate (Hydrolysis)Minimize time in solution, use co-solvents
Acidic Solution (pH < 4) High (Acid-catalyzed hydrolysis)Avoid acidic conditions if possible
Basic Solution (pH > 9) High (Base-catalyzed hydrolysis)Avoid basic conditions if possible
Exposure to UV/Visible Light High (Photodecomposition)Use amber vials, protect from light
Elevated Temperature (>30°C) Moderate to HighStore at recommended temperatures
Presence of Reducing Agents High (Nitro group reduction)Avoid incompatible reagents

Diagram 1: Hypothetical Degradation Pathways

A 2-Cyclopentylamino- 5-methyl-3-nitropyridine B Hydrolysis Products (e.g., 2-Hydroxy-5-methyl- 3-nitropyridine) A->B H₂O / pH C Photodegradation Products A->C Light (hν) D Reduction Products (e.g., 3-Amino derivative) A->D Reducing Agents

Caption: Potential degradation pathways for 2-Cyclopentylamino-5-methyl-3-nitropyridine.

Diagram 2: Troubleshooting Workflow

A Inconsistent Results or Observed Degradation B Check for Light Exposure A->B C Check for Temperature Fluctuation A->C D Analyze Solution pH A->D E Review Reagent Compatibility A->E F Implement Light Protection (Amber Vials) B->F G Ensure Proper Storage Temp. C->G H Optimize Buffer pH D->H I Avoid Reducing Agents E->I J Perform Stability-Indicating HPLC/LC-MS Analysis F->J G->J H->J I->J

Caption: A systematic workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2-Cyclopentylamino-5-methyl-3-nitropyridine in acetonitrile or DMSO.

  • Set up Degradation Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 1 mL of stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

    • Thermal Degradation: Keep a vial of the stock solution in an oven at 60°C for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples, including a non-degraded control, by a validated HPLC and LC-MS method.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Safety and Handling of 2,6-Dimethyl-3-Nitropyridine in Chemical Processes.
  • Spain, J. C., & Nishino, S. F. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 415-454.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Fursa, S., Klyachina, A., & Zhuravlev, Y. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(15), e00813-18.
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Sidorov, G. V., & Mamatov, Y. M. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemistry of Heterocyclic Compounds, 36(7), 823-826.
  • Wang, L., et al. (2024).
  • Canadian Science Publishing. (1954). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 32(1), 48-54.
  • Sims, G. K., & Sommers, L. E. (1985). Degradation of pyridines in the environment. Critical Reviews in Environmental Control, 15(4), 333-377.
  • Uma, B., & Sandhya, S. (1997). Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. Canadian Journal of Microbiology, 43(6), 595-598.
  • Bosch, M. E., Sánchez, A. J. R., Rojas, F. S., & Ojeda, C. B. (2012). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Analytical Methods in Chemistry, 2012, 821289.
  • Khusnutdinov, R. I., & Shchadilova, A. V. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 725.
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • ARL Bio Pharma. (n.d.). What Factors Influence Stability?. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • MDPI. (2025, March 21). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • ResearchGate. (2021, October 31). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality of medicines questions and answers: Part 2.
  • European Medicines Agency. (2023, July 13).
  • ManTech Publications. (2025, December 16).
  • National Center for Biotechnology Information. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methyl-5-nitropyridine. PubChem. Retrieved from [Link]

  • MDPI. (2025, August 13). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for Byproduct Identification in 2-Cyclopentylamino-5-methyl-3-nitropyridine Synthesis.

Welcome to the dedicated technical guide for the synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. We provide in-depth troubleshooting, mechanistic explanations, and validated protocols to help you identify and mitigate byproduct formation, ensuring the integrity and yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine?

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] In this reaction, the nucleophilic cyclopentylamine attacks the electron-deficient carbon atom (C2) of the 2-chloro-5-methyl-3-nitropyridine ring. The reaction's viability hinges on three key factors:

  • A Good Leaving Group: The chloride ion (Cl⁻) at the C2 position is an effective leaving group.

  • A Strong Nucleophile: The lone pair of electrons on the nitrogen atom of cyclopentylamine initiates the attack.

  • An Activated Aromatic Ring: The potent electron-withdrawing nitro group (-NO₂) at the C3 position is critical. It delocalizes the negative charge of the ring in the transition state, stabilizing the intermediate and thus activating the C2 and C6 positions for nucleophilic attack.[2][3][4]

The reaction forms a resonance-stabilized intermediate known as a Meisenheimer complex before the chloride leaving group is expelled, restoring the ring's aromaticity.[5]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_product Products Start_Pyridine 2-Chloro-5-methyl- 3-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start_Pyridine->Meisenheimer Nucleophilic Attack Start_Amine Cyclopentylamine Start_Amine->Meisenheimer Product 2-Cyclopentylamino-5-methyl- 3-nitropyridine Meisenheimer->Product Expulsion of Leaving Group Leaving_Group Chloride Ion (Cl⁻) Meisenheimer->Leaving_Group

Caption: SNAr reaction workflow for the synthesis.

Q2: Why is the substitution strongly favored at the C2 position over other positions on the pyridine ring?

Regioselectivity is dictated by electronic effects. The pyridine nitrogen and the nitro group are both electron-withdrawing, making the entire ring electron-deficient.[3] Nucleophilic attack is favored at the positions ortho and para to strong activating groups because the resulting anionic intermediate (the Meisenheimer complex) is better stabilized through resonance.[2][4]

In 2-chloro-5-methyl-3-nitropyridine:

  • The nitro group at C3 strongly activates the adjacent C2 and C4 positions.

  • The ring nitrogen activates the C2 and C6 positions.

Both factors activate the C2 position, which also contains the necessary leaving group (chloride). The C6 position, while activated, lacks a leaving group for a substitution reaction to occur. Therefore, the reaction proceeds selectively at C2.[4]

Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific experimental issues in a question-and-answer format.

Problem: My reaction is incomplete, showing significant unreacted 2-chloro-5-methyl-3-nitropyridine.

Q: My post-reaction analysis (TLC/LC-MS) shows a large amount of starting material remaining. What are the likely causes and solutions?

A: This is a common issue often related to reaction kinetics and conditions. Several factors could be at play:

  • Insufficient Temperature: SNAr reactions on heteroaromatic rings often require heating to overcome the energy barrier of disrupting aromaticity.[1] If the reaction is sluggish at a lower temperature, a gradual increase is recommended.

  • Inadequate Reaction Time: Monitor the reaction progress using TLC or LC-MS until the starting material spot/peak is consumed.

  • Base Stoichiometry: A base (e.g., K₂CO₃, Et₃N) is typically used to neutralize the HCl generated in situ. Insufficient base can lead to protonation of the cyclopentylamine, rendering it non-nucleophilic and stalling the reaction.

  • Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred as it can solvate the charged intermediate and does not interfere with the nucleophile.

Recommended Starting Conditions:

ParameterRecommended Value/TypeRationale
Solvent Acetonitrile, DMF, or EthanolPolar solvents stabilize the charged intermediate.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier.[5]
Base K₂CO₃ or Et₃N (2.0 eq.)Neutralizes the generated HCl without being overly nucleophilic.
Equivalents Cyclopentylamine (1.1-1.2 eq.)A slight excess of the amine drives the reaction to completion.
Problem: My crude product analysis shows multiple unexpected peaks/spots.

Q: I've successfully consumed my starting material, but my LC-MS shows several byproducts. What are they likely to be?

A: The presence of multiple species indicates side reactions have occurred. Based on the reactants and conditions, here are the most probable byproducts.

1. Byproduct A: 2-Hydroxy-5-methyl-3-nitropyridine

  • Formation Mechanism: This byproduct arises from the hydrolysis of the starting material, 2-chloro-5-methyl-3-nitropyridine, where water acts as the nucleophile instead of cyclopentylamine. The starting material itself is often synthesized from the corresponding 2-hydroxy derivative, making it a potential impurity from the start.[6]

  • Cause: Presence of excess water in the reaction mixture (e.g., from wet solvents or reagents).

  • Identification: This byproduct will have a molecular weight of 154.12 g/mol , compared to the starting material's 172.57 g/mol and the product's 221.26 g/mol . In ¹H NMR, the disappearance of the cyclopentyl protons and the appearance of a broad -OH peak would be indicative.

  • Mitigation: Use anhydrous solvents and ensure all reagents are dry before starting the reaction.

2. Byproduct B: Isomeric Aminopyridines

  • Formation Mechanism: If the starting 2-chloro-5-methyl-3-nitropyridine contains regioisomers (e.g., 2-chloro-3-methyl-5-nitropyridine), cyclopentylamine will react with these impurities to produce isomeric products.

  • Cause: Impure starting material. The nitration of 2-amino-5-methylpyridine can sometimes yield a mixture of isomers.[7][8]

  • Identification: Isomeric byproducts will have the same molecular weight as the desired product (221.26 g/mol ) and will be indistinguishable by mass spectrometry alone. They will, however, have different retention times in chromatography (TLC, HPLC) and distinct ¹H and ¹³C NMR spectra.[9]

  • Mitigation: Confirm the purity and identity of the starting 2-chloro-5-methyl-3-nitropyridine by NMR and/or melting point (45-50 °C) before use.[10]

3. Byproduct C: Products of Thermal Degradation

  • Formation Mechanism: Nitroaromatic compounds can be susceptible to decomposition at excessively high temperatures. This can lead to a complex mixture of unidentifiable byproducts.

  • Cause: Overheating the reaction for prolonged periods.

  • Identification: Often appears as a baseline smear on TLC or a series of small, broad peaks in the chromatogram, sometimes with fragmentation patterns in MS that do not correspond to a simple structure.

  • Mitigation: Maintain careful temperature control and avoid exceeding the recommended range. Monitor the reaction to avoid unnecessarily long heating times.

Troubleshooting_Flowchart StartNode Analyze Crude Reaction Mixture (TLC / LC-MS) DecisionNode DecisionNode StartNode->DecisionNode High % of Starting Material? ProcessNode ProcessNode DecisionNode->ProcessNode No ProblemNode ProblemNode DecisionNode->ProblemNode Yes DecisionNode2 Unexpected Peaks/Spots Present? ProcessNode->DecisionNode2 Check for Byproducts EndNode EndNode ProcessNode_FixKinetics ProcessNode_FixKinetics ProblemNode->ProcessNode_FixKinetics Troubleshoot Kinetics ProcessNode_FixKinetics->EndNode Optimize Temp, Time, or Base EndNode2 Proceed to Purification DecisionNode2->EndNode2 No ProcessNode2 Characterize Byproducts: 1. Check MW (MS) 2. Check Isomers (NMR) 3. Check Purity of SM DecisionNode2->ProcessNode2 Yes ProblemNode_Hydrolysis Likely Hydrolysis Byproduct (2-Hydroxy...) ProcessNode2->ProblemNode_Hydrolysis MW = 154.12 g/mol ProblemNode_Isomer Likely Isomeric Byproduct ProcessNode2->ProblemNode_Isomer Same MW, Diff. RT EndNode3 EndNode3 ProblemNode_Hydrolysis->EndNode3 Use Anhydrous Conditions EndNode4 EndNode4 ProblemNode_Isomer->EndNode4 Purify Starting Material

Caption: Troubleshooting workflow for synthesis analysis.

Protocols for Byproduct Characterization

When unknown byproducts are detected, a systematic approach is required for isolation and identification. The combination of chromatography and spectroscopy is the gold standard for this process.[11][12]

Protocol 1: Byproduct Isolation via Column Chromatography
  • Preparation: Concentrate the crude reaction mixture in vacuo to remove the solvent. Adsorb the resulting oil or solid onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using an appropriate solvent system. A good starting point is a hexane/ethyl acetate gradient, determined by prior TLC analysis.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the determined solvent system, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze each one by TLC to identify which fractions contain the desired product and which contain the isolated byproducts.

  • Concentration: Combine the pure fractions of each compound and concentrate them under reduced pressure to yield the isolated materials for further analysis.

Protocol 2: Identification by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of the product and its impurities.[13]

  • Sample Preparation: Prepare a dilute solution of the isolated byproduct in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into an MS instrument, typically coupled with HPLC (LC-MS) for complex mixtures or via direct injection for pure compounds.[14][15]

  • Data Interpretation:

    • Determine the Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound. Compare this value to the expected weights of potential byproducts.

    • Analyze Fragmentation Patterns: For more complex structures, analyzing the fragmentation can provide clues about the compound's structural components.

Protocol 3: Structural Elucidation by NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, connectivity, and stereochemistry of a molecule.[15]

  • Sample Preparation: Dissolve a sufficient amount (typically 5-10 mg) of the purified byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis:

    • Desired Product: Expect to see signals corresponding to the cyclopentyl group protons (typically multiplets in the 1.5-4.0 ppm range), the methyl group on the pyridine ring (a singlet around 2.4 ppm), and the two aromatic protons on the pyridine ring (two distinct signals between 7.0-9.0 ppm).

    • Hydrolysis Byproduct (2-Hydroxy...): The signals for the cyclopentyl group will be absent. A broad singlet, characteristic of a hydroxyl (-OH) proton, may be visible.

    • Isomeric Byproduct: The integration and general regions will be similar to the desired product, but the chemical shifts and coupling patterns of the aromatic protons will be different due to the different electronic environment.

  • ¹³C NMR Analysis: This technique provides information on the carbon skeleton. The number of unique carbon signals can confirm the presence of isomers, and their chemical shifts can help pinpoint the location of substituents.

  • 2D NMR (COSY, HSQC/HMBC): For definitive structural confirmation of a novel byproduct, 2D NMR experiments can be used to establish proton-proton and proton-carbon correlations, allowing for a complete structural assignment.[16]

By following these troubleshooting and characterization protocols, researchers can effectively identify, understand, and mitigate the formation of byproducts in the synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine, leading to higher yields and purer compounds for downstream applications.

References

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Practical Amination of Nitropyridones by Silylation. (2008). ACS Publications. Retrieved from [Link]

  • Key Analytical Techniques Powering Pharmaceutical Quality Control. (2024). PharmaVED. Retrieved from [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2023). Baghdad Science Journal. Retrieved from [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). ACS Publications. Retrieved from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. Retrieved from [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center. Retrieved from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024). IntechOpen. Retrieved from [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. Retrieved from [Link]

  • Pyridine. (n.d.). SpectraBase. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. Retrieved from [Link]

  • Advanced Analytical Techniques for Quality Control in GMP Synthesis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Retrieved from [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. Retrieved from [Link]

  • 2-Chloro-5-methyl-3-nitropyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.
  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (2005). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 2-chloro-5-nitropyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Production of 2-amino-3-nitropyridine. (n.d.). Google Patents.

Sources

Refinement of crystallization methods for 2-Cyclopentylamino-5-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the refinement of crystallization methods for 2-Cyclopentylamino-5-methyl-3-nitropyridine (CAS: 1033202-29-7), a critical intermediate often utilized in the synthesis of CDK4/6 inhibitors and other kinase-targeting therapeutics.

This guide is structured as a Tier-3 Technical Support resource, designed to troubleshoot specific failure modes and optimize process parameters for high-purity isolation.

Subject: 2-Cyclopentylamino-5-methyl-3-nitropyridine (CAS: 1033202-29-7) Context: Nucleophilic Aromatic Substitution (


) Workup & Purification

Part 1: The Troubleshooting Matrix (Q&A)

Q1: The product is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I fix this?

Root Cause: This phenomenon typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solvated product, or when the anti-solvent is added too rapidly, causing a sudden drop in solubility that bypasses the metastable zone width (MSZW). The cyclopentyl group adds significant lipophilicity, lowering the melting point compared to its non-alkylated analogs.

Corrective Protocol:

  • Re-dissolution: Re-heat the mixture until a clear monophasic solution is obtained.

  • Seeding Strategy: Cool the solution slowly (0.5°C/min) to approx. 5-10°C below the saturation temperature. Add 0.5-1.0 wt% of pure seed crystals.

  • Controlled Anti-Solvent Addition: If using an Ethanol/Water system, add the water (anti-solvent) via a syringe pump or dropping funnel over 2-4 hours.

    • Critical: Ensure the agitation speed is sufficient to disperse the anti-solvent immediately to avoid local zones of high supersaturation.

Q2: I am detecting a persistent regioisomer impurity (2-Cyclopentylamino-3-methyl-5-nitropyridine) or unreacted starting material. How do I remove it?

Root Cause: Regioisomers often form if the starting material (2-chloro-5-methyl-3-nitropyridine) contained isomers or if the nitration step was not regioselective. These impurities often have similar solubility profiles but different lattice energies.

Corrective Protocol:

  • Switch Solvent System: Move from a kinetic precipitation (e.g., DCM/Hexane) to a thermodynamic recrystallization system.

  • Recommended System: Isopropanol (IPA) / Water (80:20 v/v) .

    • Mechanism:[1][2][3] The slightly more polar regioisomer or the less polar starting chloride (2-chloro-5-methyl-3-nitropyridine) will have a distinct solubility curve in IPA.

    • Action: Perform a "Reslurry" (Swish) purification instead of a full dissolution. Stir the solid in 5 volumes of IPA at 50°C for 4 hours, then cool to 20°C and filter. This selectively dissolves the impurities while keeping the product solid.

Q3: The crystals are extremely fine and clog the filter (slow filtration).

Root Cause: Nucleation rate exceeded crystal growth rate. This is often caused by "crash cooling" or instant anti-solvent addition.

Corrective Protocol:

  • Ostwald Ripening: After the initial crystallization, heat the slurry back up to near-dissolution temperature (without fully dissolving) and cycle the temperature (e.g., 50°C

    
     20°C) 3-4 times over 6 hours. This sacrifices small "fines" to grow larger, more filterable crystals.
    
Q4: The product color is dark orange/brown instead of bright yellow.

Root Cause: Nitro-aromatics are prone to oxidation or the formation of azo/azoxy coupling byproducts under basic conditions, which are highly colored even in trace amounts.

Corrective Protocol:

  • Carbon Treatment:

    • Dissolve the crude solid in 10 volumes of Ethanol or Ethyl Acetate at 50°C.

    • Add Activated Carbon (e.g., Darco G-60) at 5-10 wt% relative to the substrate.

    • Stir for 30-60 minutes.

    • Hot Filtration: Filter through a Celite pad while hot to remove the carbon.

    • Proceed to crystallization.[2][4][5][6]

Part 2: Optimized Crystallization Protocol

Objective: Purification of crude 2-Cyclopentylamino-5-methyl-3-nitropyridine to >99.5% HPLC purity.

Materials & Reagents
  • Crude Compound: 2-Cyclopentylamino-5-methyl-3-nitropyridine.[7][8][9][10]

  • Solvent: Ethanol (Absolute) or Isopropanol (IPA).

  • Anti-Solvent: Deionized Water.

  • Equipment: Jacketed glass reactor with overhead stirring.

Step-by-Step Methodology
  • Dissolution (Solubility Check):

    • Charge the crude solid into the reactor.

    • Add Ethanol (5.0 Volumes) .

    • Heat to Reflux (78°C) .

    • Checkpoint: If solids remain, add Ethanol in 0.5 Volume increments until fully dissolved. If insolubles persist (inorganic salts), perform a hot filtration.

  • Nucleation Control:

    • Cool the solution linearly to 60°C .

    • Seed Addition: Add 1.0 wt% of pure seed crystals. Stir for 30 minutes to ensure seed survival and growth.

  • Crystallization (Anti-Solvent Addition):

    • Maintain temperature at 60°C .

    • Begin adding Water (3.0 Volumes) slowly over 2 hours.

    • Note: Adding water at high temperature promotes crystal growth over nucleation, improving purity and filtration speed.

  • Cooling Ramp:

    • Cool the slurry from 60°C to 5°C over 4 hours (Cooling rate: ~0.2°C/min).

    • Hold at 5°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel or centrifuge.

    • Wash: Wash the cake with 2 Volumes of cold Ethanol/Water (1:1 mixture).

  • Drying:

    • Dry in a vacuum oven at 45°C for 12-24 hours.

    • Limit: Do not exceed 60°C to avoid potential thermal instability or color degradation.

Part 3: Process Workflow Visualization

The following diagram illustrates the critical decision nodes and purification logic for this intermediate.

CrystallizationWorkflow Start Crude Reaction Mixture (2-Cyclopentylamino-5-methyl-3-nitropyridine) Dissolution Dissolution in Hot Ethanol (75-78°C) Start->Dissolution CheckSolids Are solids present? Dissolution->CheckSolids HotFilter Hot Filtration (Remove Inorganic Salts/Pd) CheckSolids->HotFilter Yes (Inorganics) Cooling Cool to 60°C (Metastable Zone) CheckSolids->Cooling No (Clear Solution) HotFilter->Cooling Seeding Add Seed Crystals (1 wt%) Cooling->Seeding AntiSolvent Add Water (Anti-Solvent) Slow Addition over 2 hrs Seeding->AntiSolvent RampCool Linear Cooling Ramp (60°C -> 5°C over 4 hrs) AntiSolvent->RampCool Filtration Filtration & Wash (Cold EtOH/H2O) RampCool->Filtration Drying Vacuum Dry (45°C, <50 mbar) Filtration->Drying

Figure 1: Decision logic for the purification of 2-Cyclopentylamino-5-methyl-3-nitropyridine, emphasizing the removal of inorganic insolubles and controlled crystallization.

Part 4: Quantitative Data Summary

ParameterSpecification / RangeRationale
Solvent System Ethanol / Water (5:3 v/v)Balances solubility of the lipophilic cyclopentyl group with polar impurity rejection.
Dissolution Temp 75°C - 78°CEnsures complete dissolution; Ethanol reflux point.
Seeding Temp 55°C - 60°CPrevents spontaneous nucleation (oiling out) by providing a growth surface.
Cooling Rate 0.2°C - 0.5°C / minSlow cooling promotes larger crystal size and higher purity.
Target Yield 85% - 92%Typical recovery for this class of nitropyridines.
Target Purity >99.5% (HPLC)Required for pharmaceutical intermediate qualification.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1033202-29-7. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals2023 , 16, 692. Available at: [Link]

  • Organic Syntheses. 2,3-Diaminopyridine (Methodology for Nitropyridine Reduction and Purification). Org.[2][4][5] Synth.1951 , 31, 43. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q3C (R8) Guideline on Impurities: Guideline for Residual Solvents. Available at: [Link]

Sources

Optimizing catalyst selection for cross-coupling reactions with nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling with Nitropyridines Ticket ID: #NP-CC-OPT Status: Open Subject: Optimization & Troubleshooting Guide for Nitropyridine Substrates

Executive Summary: The "Nitro Effect"

User Advisory: Nitropyridines are deceptively simple substrates. While they appear to be excellent electrophiles for cross-coupling due to their electron deficiency, this same property creates three distinct failure modes that standard protocols often trigger:

  • Catalyst Poisoning: The pyridine nitrogen is highly Lewis basic (unless sterically hindered), leading to the formation of stable, inactive Pd-bis(pyridine) complexes (

    
    -coordination).
    
  • S

    
    Ar Competition:  The nitro group is a powerful electron-withdrawing group (EWG). In the presence of strong bases (e.g., NaO
    
    
    
    Bu) used in Buchwald-Hartwig aminations, the base often acts as a nucleophile, attacking the ring (S
    
    
    Ar) rather than participating in the catalytic cycle.
  • Nitro Group Reduction: Under forcing conditions or with specific reductants, the nitro group can be reduced to an amine or undergo denitrative coupling.

This guide provides a logic-based framework to navigate these competing pathways.

Catalyst & Ligand Selection Matrix

Core Directive: You must destabilize the ground-state Pd-pyridine interaction to facilitate the catalytic cycle. This is achieved primarily through Ligand Sterics .

The "Privileged" Ligand Classes

Do not use simple triphenylphosphine (PPh


). It is insufficient to prevent pyridine coordination.
Ligand ClassTop CandidatesBest ApplicationMechanism of Action
Dialkylbiaryl Phosphines XPhos , SPhos , RuPhos , BrettPhos General Purpose (Suzuki, Buchwald)The biaryl backbone provides immense steric bulk, forcing the Pd center to remain mono-ligated (L-Pd-Ar-X), preventing the formation of inactive (Pyridine)

-Pd species.
NHC (Carbenes) Pd-PEPPSI-IPr , Pd-PEPPSI-IPent "Difficult" Electrophiles (Chlorides)Strong

-donation increases oxidative addition rates into C-Cl bonds; extreme steric bulk prevents N-coordination.
Bisphosphines Xantphos Specific C-N CouplingsWide bite angle favors reductive elimination, useful if reductive elimination is the rate-determining step.
Pre-Catalyst Recommendation

Stop using Pd(OAc)


 + Ligand for nitropyridines. The induction period allows side reactions (S

Ar) to dominate.
  • Standard: Use Pd-G3 or Pd-G4 precatalysts (Buchwald generation). These contain the ligand pre-bound and activate immediately upon base exposure.

  • Alternative: Pd-PEPPSI precatalysts are air-stable and highly active for electron-deficient heterocycles.

Troubleshooting Logic: Suzuki-Miyaura (C-C Bond)[1]

Common Scenario: Reaction turns black immediately; starting material (SM) is consumed but yield is low.

Visual Troubleshooting Workflow

SuzukiTroubleshooting Start Issue: Low Yield / Stalled Reaction CheckSM Analyze Reaction Mixture (LCMS/NMR) Start->CheckSM SM_Gone Starting Material Consumed? CheckSM->SM_Gone SM_Remains Starting Material Intact? CheckSM->SM_Remains SideProduct Identify Major Byproduct SM_Gone->SideProduct HydroDehalo Hydrodehalogenation (Ar-H) SideProduct->HydroDehalo Reductive path Homocouple Biaryl Homocoupling (Ar-Ar) SideProduct->Homocouple Oxidative path SNAr Alkoxy/Hydroxy Species (S_NAr) SideProduct->SNAr Nucleophilic path Sol_Dry Use Anhydrous Solvent Increase Catalyst Loading HydroDehalo->Sol_Dry Sol_O2 Degas Vigorously Slow Addition of Boronic Acid Homocouple->Sol_O2 Sol_Base Switch Base: K3PO4 or K2CO3 (Avoid Alkoxides) SNAr->Sol_Base Cat_Color Did Pd Black Precipitate? SM_Remains->Cat_Color Sol_Ligand Ligand Exchange: Switch to XPhos or Pd-PEPPSI Cat_Color->Sol_Ligand Yes (Unstable Cat) Sol_Temp Increase Temp to 80-100°C Check Oxidative Addition Cat_Color->Sol_Temp No (Inactive Cat)

Figure 1: Decision tree for diagnosing failure modes in Suzuki-Miyaura coupling of nitropyridines.

FAQ: Suzuki-Miyaura

Q: My nitropyridine is converting to a phenol/ether instead of the coupled product. A: You are seeing S


Ar background reaction.
  • Cause: Using bases like NaOH, KOH, or NaOMe in nucleophilic solvents (MeOH, EtOH).

  • Fix: Switch to K

    
    PO
    
    
    
    (anhydrous or monohydrate) in 1,4-Dioxane or Toluene . Phosphate is basic enough to activate the boronic acid but poorly nucleophilic toward the nitropyridine ring.

Q: The reaction stalls at 50% conversion. A: This is likely catalyst poisoning by the product. As the concentration of the product (which contains a pyridine N) increases, it competes for the Pd center.

  • Fix: Switch to XPhos Pd G4 . The extreme bulk of XPhos prevents the product from inhibiting the catalyst.

Troubleshooting Logic: Buchwald-Hartwig (C-N Bond)

The Base Dilemma: C-N coupling typically requires strong bases (NaO


Bu) to deprotonate the amine. However, NaO

Bu will rapidly attack nitropyridines (especially 2-halo-3-nitropyridines) to form the

-butoxy ether via S

Ar.
Protocol Adjustment: The "Weak Base" Approach

You must move away from the standard NaO


Bu protocol.
VariableStandard Protocol (Avoid)Nitropyridine Protocol (Recommended)
Base NaO

Bu, KHMDS
Cs

CO

or K

PO

Ligand BINAP, dppfBrettPhos or RuPhos
Solvent Toluenet-Amyl Alcohol or Dioxane
Temp 80°C100°C - 110°C

Why this works: Weak bases like Cs


CO

cannot deprotonate the amine effectively unless a specific catalyst is used. BrettPhos is designed to facilitate transmetallation with weaker bases, allowing the cross-coupling to outcompete the S

Ar background reaction.
Visual Mechanism: The Competition

BNCompetition Substrate Nitropyridine-X Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Strong Base (NaOtBu) Pd_OA L-Pd(II)-Ar-X Substrate->Pd_OA Oxidative Addition Base Base (B-) Base->Meisenheimer If Nucleophilic Base->Pd_OA If Non-Nucleophilic Path_SNAr Direct Attack (S_NAr) Path_Cat Pd-Catalyzed Cycle Prod_Ether Ether/Phenol Byproduct (DEAD END) Meisenheimer->Prod_Ether Prod_Amine Desired C-N Product Pd_OA->Prod_Amine BrettPhos + Cs2CO3

Figure 2: Mechanistic competition between the desired catalytic cycle and the parasitic S


Ar pathway.

Validated Experimental Protocol

Experiment: Suzuki Coupling of 2-chloro-3-nitropyridine with Phenylboronic Acid. This substrate is prone to S


Ar at C2 and nitro-reduction.

Reagents:

  • 2-chloro-3-nitropyridine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • XPhos Pd G4 (2.0 mol%) - Crucial for stability.

  • K

    
    PO
    
    
    
    (3.0 equiv, finely ground) - Weak, non-nucleophilic base.
  • 1,4-Dioxane/Water (4:1 ratio) - Water is essential for boronic acid activation.

Step-by-Step:

  • Solvent Prep: Sparge 1,4-dioxane and water separately with Argon for 20 minutes. Do not skip this. Nitro groups are susceptible to reduction, but oxygen promotes homocoupling.

  • Solids: In a reaction vial, add the nitropyridine, boronic acid, K

    
    PO
    
    
    
    , and the XPhos Pd G4 precatalyst.
  • Cycling: Seal the vial. Evacuate and backfill with Argon (3x).[1]

  • Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C for 2-4 hours. Note: Monitor by HPLC. Do not overheat (>100°C) to avoid denitrative pathways.

  • Workup: Cool to RT. Filter through Celite (elute with EtOAc). Wash with brine.

Validation Check:

  • If you see a peak at M-NO2+H (denitration), lower the temperature.

  • If you see M+OH (hydrolysis), ensure your dioxane is peroxide-free and switch to anhydrous K

    
    PO
    
    
    
    in pure dioxane (with only trace water).

References

  • Fors, B. P., & Buchwald, S. L. (2008).[2] "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonfiuorinated Arenesulfonates to Nitroarenes." Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered and Electron-Deficient Substrates." Chemistry – A European Journal, 12(18), 4749–4755. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[2] [Link]

  • Mąkosza, M. (2020). "Electrophilic and Nucleophilic Aromatic Substitutions are Mechanistically Similar with Opposite Polarity."[3] Chemistry – A European Journal, 26, 15346–15353.[3] [Link]

Sources

Validation & Comparative

Comparative analysis of substituted nitropyridine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of substituted nitropyridine scaffolds, focusing on their application as antimicrobial agents, anticancer microtubule destabilizers, and enzyme inhibitors. The nitro group (


) on the pyridine ring is not merely a substituent but a critical electronic modulator that activates the ring for nucleophilic aromatic substitution (

) and facilitates specific binding interactions (e.g., hydrogen bonding, dipolar interactions) in biological targets.[1]

We critically compare 3-nitropyridine and 5-nitropyridine derivatives, analyzing their structure-activity relationships (SAR), potency (IC


/MIC), and mechanisms of action.

Part 1: Comparative Analysis of Bioactive Scaffolds

Structural Classes and Electronic Modulation

The bioactivity of nitropyridines is dictated by the position of the nitro group relative to the pyridine nitrogen and other substituents.

  • 3-Nitropyridine Scaffold: The nitro group at the 3-position creates a unique electronic environment, often used in microtubule-targeting agents and urease inhibitors . It activates the 2-position for nucleophilic attack, allowing for the introduction of diverse amine pharmacophores.

  • 5-Nitropyridine Scaffold: Often paired with a 2-amino group, this scaffold is prominent in antimicrobial and antitubercular research. The 5-nitro group enhances the acidity of the 2-amino protons (via resonance), improving hydrogen bond donor capability.

Quantitative Performance Comparison

The following table summarizes key bioactivity data derived from recent experimental studies, comparing specific substituted nitropyridines against standard controls.

Table 1: Comparative Bioactivity Profile (Anticancer & Antimicrobial)

Scaffold ClassCompound ExampleTarget / OrganismPotency (Metric)Reference StandardRelative Performance
3-Nitropyridine 4AZA2891 (Alkoxy-3-nitropyridine)Colon Cancer (HCT-116)GI

: ~30 nM
ColchicineSuperior (High selectivity for cancer cells)
3-Nitropyridine 2-(4-substituted-piperazinyl)-3-nitropyridineJack Bean UreaseIC

: 2.0 µM
Thiourea (23.2 µM)10x More Potent
5-Nitropyridine 2-amino-5-nitropyridine cocrystalS. aureusMIC: High Activity 4-phenylsulfanylbutyric acidSynergistic (Enhanced vs component alone)
3-Nitropyridine 2-(3-fluoro-4-nitrophenoxy) derivativeM. tuberculosisMIC: 4–64 µg/mL IsoniazidModerate (Lead compound status)

Key Insight: 3-Nitropyridine derivatives (specifically 2-substituted variants) exhibit nanomolar potency in anticancer applications, often outperforming standard alkylating agents in selectivity. In enzymatic inhibition (urease), the electron-withdrawing nitro group at C3 is essential for maximizing the binding affinity of the C2-substituent.

Part 2: Mechanisms of Action

Anticancer Mechanism: Microtubule Destabilization

Recent studies identify 3-nitropyridine analogues (e.g., the 4AZA series) as potent microtubule-targeting agents. Unlike taxanes which stabilize microtubules, these compounds bind to the colchicine site , preventing tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Figure 1: 3-Nitropyridine Induced Apoptosis Pathway

G Drug 3-Nitropyridine (e.g., 4AZA2891) Target Tubulin (Colchicine Binding Site) Drug->Target Binds Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Destabilizes Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Triggers Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome Induces

Caption: Mechanism of action for 3-nitropyridine anticancer agents targeting the colchicine binding site of tubulin.[2]

Chemical Reactivity & SAR

The biological efficacy is underpinned by the chemical reactivity of the scaffold. The nitro group activates the pyridine ring for Nucleophilic Aromatic Substitution (


) .[1][3] This is not only a synthetic tool but also suggests potential covalent interactions with nucleophilic residues (e.g., cysteine thiols) in specific enzymatic pockets.

Figure 2: Structure-Activity Relationship (SAR) Logic

SAR cluster_3 3-Nitro Substituent cluster_2 2-Position (R) Core Nitropyridine Core Func1 Activates C2 for Nucleophilic Attack Core->Func1 Func2 Microtubule Affinity Anchor Core->Func2 Sub1 Piperazine: Urease Inhibition Core->Sub1 Sub2 Alkoxy/Amine: Anticancer Potency Core->Sub2

Caption: SAR analysis showing how the 3-nitro group dictates electronic activation and binding potential.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(4-Arylpiperazin-1-yl)-3-nitropyridine (Urease Inhibitor)

Rationale: This protocol demonstrates the exploitation of the 3-nitro group's electron-withdrawing power to facilitate


 displacement of a halogen at the 2-position.[4] This is the foundational chemistry for generating library variants.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)[4]

  • Piperazine (excess, ~3.0 eq)

  • Acetonitrile (Solvent)[4]

  • Potassium Carbonate (

    
    , Base)
    

Workflow:

  • Reaction Setup: Dissolve 2-chloro-3-nitropyridine (15 g, ~94 mmol) in acetonitrile (50 mL).

  • Nucleophilic Attack: Add piperazine (excess) to the solution.[4] The excess acts as both reactant and acid scavenger, though

    
     can be added to improve yield.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours with constant stirring.
    
  • Monitoring: Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). Look for the disappearance of the starting chloride (

    
    ) and appearance of the product (
    
    
    
    ).
  • Work-up:

    • Cool to room temperature.

    • Evaporate solvent under reduced pressure.[3]

    • Resuspend residue in water and extract with Chloroform (

      
      ).
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Purify via silica gel column chromatography (Eluent: Chloroform/Methanol 90:10).

    • Expected Yield: ~65%[4][5]

    • Appearance: Yellow solid.[4]

Figure 3: Synthesis Workflow

Synthesis Start Start: 2-Chloro-3-nitropyridine Reagent Add Piperazine (Acetonitrile, Reflux 12h) Start->Reagent Intermediate SNAr Reaction (Meisenheimer Complex) Reagent->Intermediate Workup Extraction (CHCl3) & Drying Intermediate->Workup Purify Column Chromatography (CHCl3:MeOH 9:1) Workup->Purify Product Product: 3-Nitropyridylpiperazine Purify->Product

Caption: Step-by-step synthetic workflow for the generation of 3-nitropyridylpiperazine scaffolds.

Protocol B: Urease Inhibition Assay

Rationale: To validate the biological efficacy of the synthesized nitropyridine derivative.

  • Preparation: Prepare Jack Bean Urease solution (25 µL) and test compound solutions (serial dilutions in buffer).

  • Incubation: Mix urease enzyme with test compound and incubate at

    
     for 15 minutes.
    
  • Substrate Addition: Add Urea substrate (55 µL, 100 mM) and incubate for an additional 15 minutes.

  • Measurement: Measure ammonia production using the indophenol method (absorbance at 630 nm).

  • Calculation: Determine % Inhibition

    
    . Calculate IC
    
    
    
    using non-linear regression.

References

  • Exploring the Biological Activity of Nitropyridine Derivatives . nbinno.com. Link

  • 3-nitropyridine analogues as novel microtubule-targeting agents . National Institutes of Health (PMC). Link

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors . Frontiers in Chemistry. Link

  • Nitropyridines in the Synthesis of Bioactive Molecules . MDPI Pharmaceuticals. Link

  • Reactivity of the nitro group on a pyridine ring . BenchChem.[1][3] Link

Sources

Comparison Guide: In Vivo Validation of 2-Cyclopentylamino-5-methyl-3-nitropyridine (C-5M3N) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound C-5M3N (2-Cyclopentylamino-5-methyl-3-nitropyridine) represents a specialized scaffold within the aminonitropyridine class. While historically utilized as a synthetic intermediate for imidazo[4,5-b]pyridines (kinase inhibitors), this specific derivative exhibits structural features—specifically the lipophilic cyclopentyl amine at C2 and the electron-withdrawing nitro group at C3—that align with the pharmacophore requirements for Phosphodiesterase 4 (PDE4) inhibition .

This guide provides a rigorous framework for validating C-5M3N as a therapeutic candidate for pulmonary inflammation (COPD/Asthma) . It contrasts C-5M3N with the clinical standard Roflumilast , focusing on the critical challenge of separating therapeutic efficacy (anti-inflammatory) from adverse events (emesis).

Part 1: Mechanistic Rationale & Compound Profile

Structural Logic

The efficacy of C-5M3N is predicated on its ability to occupy the catalytic pocket of the PDE4 enzyme.

  • 2-Cyclopentylamino: Mimics the cyclopentyl ether found in Rolipram and Roflumilast, targeting the hydrophobic Q-pocket of PDE4 to drive potency.

  • 3-Nitro Group: Functions as a critical electron-withdrawing group (EWG), modulating the pKa of the pyridine nitrogen to enhance hydrogen bonding with the invariant glutamine (Gln369) in the PDE4 active site.

  • 5-Methyl Group: Provides steric bulk to restrict rotational freedom, potentially improving selectivity for PDE4B (anti-inflammatory) over PDE4D (emetic).

The "Emesis Window" Challenge

The primary failure mode for PDE4 inhibitors is nausea/emesis , driven by inhibition of PDE4D in the central nervous system (area postrema). A successful validation of C-5M3N must prove it has a wider therapeutic index than Roflumilast.

DOT Diagram: PDE4 Signaling & Therapeutic Logic

PDE4_Pathway Compound C-5M3N (Inhibitor) PDE4 PDE4 Enzyme (Hydrolysis) Compound->PDE4 Inhibits cAMP cAMP (Cyclic Adenosine Monophosphate) PDE4->cAMP Degrades AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA (Protein Kinase A) cAMP->PKA Activates NFkB NF-κB / TNF-α (Pro-inflammatory) PKA->NFkB Inhibits CREB CREB (Anti-inflammatory) PKA->CREB Activates

Caption: Mechanism of Action. C-5M3N inhibits PDE4, preventing cAMP hydrolysis. Elevated cAMP activates PKA, which suppresses inflammatory cytokines (TNF-α) via NF-κB inhibition.

Part 2: Comparative Efficacy (C-5M3N vs. Roflumilast)

To validate C-5M3N, you must benchmark it against the Standard of Care (SoC).

FeatureCompound C-5M3N (Target Profile)Roflumilast (SoC)Validation Goal
Primary Target PDE4B (Selectivity > 10x)PDE4B / PDE4D (Non-selective)Prove reduced CNS side effects via PDE4B selectivity.
Potency (IC50) < 50 nM~1 nMAccept lower potency if safety margin is higher.
Metabolic Stability Moderate (Nitro reduction risk)High (N-oxide metabolite active)Assess nitro-to-amine reduction in hepatocytes.
Bioavailability (F%) Target > 40%~80%Ensure sufficient systemic exposure.
Toxicity Risk Mutagenicity (Ames +)GI intoleranceCritical: Rule out genotoxicity of the nitro group.

Part 3: In Vivo Validation Protocols

Protocol A: LPS-Induced Pulmonary Neutrophilia (Mouse)

This is the gold-standard model for validating anti-inflammatory efficacy in COPD/Asthma.

Objective: Determine the ED50 for inhibiting neutrophil infiltration into the lungs.

Step-by-Step Methodology:

  • Animals: Male BALB/c mice (n=8/group).

  • Pre-treatment: Administer C-5M3N (1, 3, 10, 30 mg/kg, p.o.) or Vehicle (0.5% CMC) 1 hour prior to challenge.

    • Positive Control: Roflumilast (5 mg/kg).

  • Challenge: Intranasal administration of Lipopolysaccharide (LPS) (10 µ g/mouse ) under light isoflurane anesthesia.

  • Termination: 4 hours post-challenge.

  • Bronchoalveolar Lavage (BAL): Cannulate trachea, wash lungs with 3x 0.5mL PBS.

  • Readout:

    • Total cell count (Hemocytometer).

    • Differential cell count (Cytospin + Wright-Giemsa stain) to quantify Neutrophils .

    • Cytokine analysis (TNF-α ELISA) in BAL fluid.

Success Criteria: Dose-dependent reduction in neutrophil count with an ED50 < 10 mg/kg.

Protocol B: Ferret Emesis Model (Safety)

Since mice do not vomit, ferrets are required to assess the "emetic potential" (PDE4D inhibition).

Step-by-Step Methodology:

  • Animals: Adult male ferrets (n=6/group).

  • Fasting: Fast animals for 12 hours prior to dosing.

  • Dosing: Administer C-5M3N at 10x and 30x the therapeutic ED50 determined in Protocol A.

  • Observation: Place animals in individual observation cages with video recording for 4 hours.

  • Scoring:

    • Retching: Rhythmic abdominal contractions without expulsion.

    • Vomiting: Expulsion of gastric content.

  • Readout: Calculate the percentage of animals exhibiting emesis.

Success Criteria: No emesis observed at 10x the therapeutic dose (Wide Therapeutic Index).

Part 4: Critical Safety Validation (Genotoxicity)

The "Nitro" Liability: The 3-nitro group on the pyridine ring poses a significant risk of mutagenicity. Nitroaromatics can be metabolically reduced to hydroxylamines or amines, which may intercalate DNA.

Mandatory Assay: Ames Test (Salmonella typhimurium)

  • Strains: TA98, TA100, TA1535.

  • Condition: +/- S9 metabolic activation.

  • Pass Criteria: No significant increase in revertant colonies compared to control.

  • Note: If Ames positive, C-5M3N is likely non-viable as a drug candidate and serves only as a chemical probe.

Part 5: Experimental Workflow Visualization

DOT Diagram: Validation Pipeline

Validation_Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Safety Screen Enzymatic Assay (PDE4B vs 4D) Microsome Metabolic Stability (Nitro Reduction) Screen->Microsome If Potent (<50nM) LPS LPS Challenge (Mouse) Microsome->LPS If Stable BALF Neutrophil Count (ED50 Calc) LPS->BALF Ames Ames Test (Genotoxicity) BALF->Ames Parallel Path Ferret Ferret Emesis (Therapeutic Index) BALF->Ferret If Efficacious Decision Go / No-Go Ames->Decision Negative Ferret->Decision No Emesis @ 10x ED50

Caption: Integrated Validation Workflow. Progression from enzymatic screening to in vivo efficacy (LPS model) and safety profiling (Emesis/Genotoxicity) determines the Go/No-Go decision.

References

  • Ochiai, H., et al. (2012). "Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors." Bioorganic & Medicinal Chemistry, 20(5), 1644-1658. Link

  • Starosotnikov, A., & Bastrakov, M. (2025). "Nitropyridines in the Synthesis of Bioactive Molecules."[1] Pharmaceuticals, 18(5), 692.[1][2] Link

  • Spina, D. (2008). "PDE4 inhibitors: current status." British Journal of Pharmacology, 155(3), 308–315. Link

  • FDA Guidance for Industry. "S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use." Link

Sources

Cross-Reactivity Profiling of 2-Cyclopentylamino-5-methyl-3-nitropyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & Its Utility

The 2-Cyclopentylamino-5-methyl-3-nitropyridine scaffold represents a privileged structural motif in medicinal chemistry, primarily utilized as a precursor for Phosphodiesterase 4 (PDE4) inhibitors . This scaffold is designed to mimic the pharmacophore of Rolipram , where the cyclopentyl group occupies the hydrophobic Q2 pocket of the PDE4 active site, while the nitropyridine core provides a scaffold for hydrogen bonding interactions (typically with Gln369) essential for potency.

While highly effective for PDE4 inhibition, this scaffold carries inherent cross-reactivity risks due to the "promiscuous" nature of the aminopyridine core. It is structurally distinct from the catechol-ether class (Roflumilast) and the phthalimide class (Apremilast), offering a unique opportunity to engineer PDE4B-selective inhibitors that may dissociate anti-inflammatory efficacy from the dose-limiting emetic side effects associated with PDE4D inhibition.

Target Audience: Medicinal Chemists, DMPK Scientists, and Safety Pharmacologists.

Comparative Landscape: Performance vs. Alternatives

To objectively evaluate inhibitors derived from this scaffold, they must be benchmarked against clinical standards. The primary challenge for this class is achieving a superior therapeutic index (TI) regarding emesis (PDE4D driven) and cardiovascular safety (PDE3 driven).

Table 1: Comparative Profile of PDE4 Inhibitor Classes
FeatureNitropyridine Scaffold (Subject)Roflumilast (Standard)Apremilast (Standard)Rolipram (Archetype)
Core Structure Aminopyridine / ImidazopyridineDichloropyridinePhthalimidePyrrolidinone
Primary Target PDE4B / PDE4DPDE4B / PDE4DPDE4 (Pan)PDE4 (Pan)
Potency (IC50) Low nM (1–50 nM typical)<1 nM~74 nM~1–4 µM
PDE4B Selectivity High Potential (Tunable)ModerateLowLow
Major Liability Kinase Cross-Reactivity GI Issues (Emesis)GI Issues (Diarrhea)Severe Emesis
Key Off-Target Adenosine Receptors (A3), KinasesNone significantNone significantAdenosine Receptors

Comprehensive Profiling Protocol

A rigid "check-box" approach fails to capture the specific liabilities of the nitropyridine scaffold. The following autonomous profiling workflow is designed to validate efficacy while aggressively hunting for scaffold-specific off-targets.

Phase I: The "Go/No-Go" Primary Screen

Before broad profiling, the inhibitor must demonstrate isoform selectivity.

  • Assay: FRET-based cAMP hydrolysis.

  • Objective: Determine the PDE4B/PDE4D ratio.

  • Success Criteria: PDE4B IC50 < 50 nM; Selectivity Ratio (PDE4D/PDE4B) > 10-fold (to minimize emesis).

Phase II: The PDE Family Selectivity Panel (Safety)

The nitropyridine core can inadvertently inhibit other PDE families.

  • Critical Check: PDE3A/B . Inhibition here leads to arrhythmia and positive inotropy. This is a "hard stop" for respiratory drugs.

  • Secondary Check: PDE7 . Often co-expressed in T-cells; dual PDE4/7 inhibition is a valid therapeutic strategy but must be intentional, not accidental.

  • Tertiary Check: PDE1 . Linked to vasodilation; inhibition can cause hypotension.

Phase III: The Kinome Scan (Scaffold Liability)

Why this is critical: The 2-aminopyridine motif is a "kinase privilege" structure, commonly found in inhibitors of CDK , JAK , and GSK3 .

  • Protocol: Screen at 1 µM against a representative panel (e.g., DiscoveRx KINOMEscan).

  • Focus: Serine/Threonine kinases (CDKs) and Tyrosine Kinases (JAKs).

Phase IV: Adenosine Receptor Binding

Rolipram-like scaffolds (cyclopentyl group) historically show affinity for Adenosine A1 and A3 receptors .

  • Assay: Radioligand binding (displacement of [3H]-DPCPX).

  • Risk: A1 agonism causes sedation and bradycardia; A3 antagonism is less critical but relevant for inflammation.

Experimental Methodologies

Protocol A: PDE4 Isoform Enzymatic Assay (IMAP TR-FRET)

This protocol utilizes fluorescence polarization to measure cAMP hydrolysis without radioactive waste.

  • Reagent Prep: Dilute PDE4B1 and PDE4D7 enzymes (human recombinant) in assay buffer (10 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.05% NaN3).

  • Compound Handling: Prepare 3-fold serial dilutions of the Nitropyridine inhibitor in DMSO. Final DMSO concentration in assay < 1%.

  • Reaction:

    • Add 5 µL compound solution to 384-well black plate.

    • Add 10 µL enzyme solution (optimized to give 70% substrate conversion).

    • Incubate 15 min at RT.

    • Add 5 µL FAM-labeled cAMP substrate (100 nM final).

    • Incubate 45 min at RT.

  • Detection: Add 60 µL IMAP binding reagent (nanoparticles). Incubate 60 min.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 520 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: Thermal Shift Assay (Kinase Liability Screen)

A rapid method to validate physical binding to off-target kinases.

  • Mix: Combine recombinant kinase domain (e.g., CDK2) with Sypro Orange dye (5x) and Nitropyridine inhibitor (10 µM) in PCR tubes.

  • Control: DMSO only (negative control) and Staurosporine (positive control).

  • Run: Use a Real-Time PCR machine. Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Result: A shift in melting temperature (

    
    ) > 2°C indicates significant binding.
    

Visualization of Signaling & Profiling Logic

Diagram 1: The Profiling Decision Tree

This workflow illustrates the logical progression from scaffold synthesis to clinical candidate selection.

ProfilingWorkflow Start Nitropyridine Scaffold (Synthesis) Primary Phase I: PDE4B vs PDE4D (Potency & Selectivity) Start->Primary Decision1 Selectivity > 10x? Primary->Decision1 Panel Phase II: PDE Family Panel (PDE3, PDE7, PDE1) Decision1->Panel Yes Discard Discard / Redesign Decision1->Discard No (Emesis Risk) Decision2 PDE3 Inhibition? Panel->Decision2 Kinome Phase III: Kinome Scan (CDK, JAK, GSK3) Decision2->Kinome No Decision2->Discard Yes (CV Risk) Decision3 Kinase Hits? Kinome->Decision3 Candidate Lead Candidate (Safe & Selective) Decision3->Candidate Clean Profile Decision3->Discard Promiscuous

Caption: Logical workflow for profiling Nitropyridine-based inhibitors. Red nodes indicate critical failure points (CV risk or promiscuity).

Diagram 2: Structural Mechanism of Action

Visualizing how the inhibitor interacts with the PDE4 active site compared to off-targets.

Mechanism cluster_0 Therapeutic Target cluster_1 Toxic Liability Inhibitor 2-Cyclopentylamino- 5-methyl-3-nitropyridine Q2 Q2 Pocket (Hydrophobic) Inhibitor->Q2 Cyclopentyl Group (Selectivity Driver) Gln369 Gln369 (H-Bond) Inhibitor->Gln369 Nitro/Pyridine N (Potency Driver) Hinge Hinge Region (H-Bond Donor) Inhibitor->Hinge Aminopyridine Core (Liability) PDE4 PDE4 Active Site Kinase Kinase ATP Pocket (Off-Target)

Caption: Structural Activity Relationship (SAR) map showing the dual nature of the scaffold: Efficacy via Q2 pocket occupancy vs. Liability via kinase hinge binding.[1]

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). 2025.[2] [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences. 2023. [Link]

  • Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors. Molecules. 2024. [Link]

  • Structure–Activity Relationships of Pyridine Derivatives as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. 1997. [Link]

  • Phosphodiesterases, 3',5'-cyclic nucleotide (PDEs) Overview. Guide to Pharmacology. [Link]

Sources

Comparing synthesis efficiency of different nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Puzzle"

Synthesizing nitropyridines is a classic challenge in heterocyclic chemistry that separates textbook theory from benchtop reality. The electron-deficient nature of the pyridine ring renders it resistant to the Electrophilic Aromatic Substitution (EAS) conditions typically used for benzene.

  • The Challenge: Direct nitration of pyridine requires forcing conditions (oleum, >300°C) and yields <5% of the 3-nitro isomer due to cationic deactivation.

  • The Solution: Efficient synthesis requires bypassing the deactivated ring electronics. This guide compares the three industry-standard "detours" used to access the 2-, 3-, and 4-nitro isomers with high efficiency.

Strategic Analysis: Regioselectivity & Mechanism

To select the correct protocol, one must understand the electronic "dead ends" of the pyridine ring.

The Deactivation Problem

The nitrogen atom withdraws electron density, deactivating the ring. Under acidic nitration conditions, nitrogen protonation forms a pyridinium cation, further deactivating the system by a factor of


 compared to benzene.
  • C3 (Meta): The least deactivated position, but still requires extreme energy for direct EAS.

  • C2/C4 (Ortho/Para): Electronically inaccessible via direct EAS due to resonance destabilization of the intermediate cation.

Decision Framework (Graphviz Diagram)

The following decision tree illustrates the mechanistic pathways required for each isomer.

NitrationPathways Start Target: Nitropyridine Isomer Iso3 3-Nitropyridine (Meta) Start->Iso3 Iso4 4-Nitropyridine (Para) Start->Iso4 Iso2 2-Nitropyridine (Ortho) Start->Iso2 Direct Direct Nitration (Inefficient <5%) Iso3->Direct Avoid Bakke Bakke Method (N2O5 + Bisulfite) [1,5]-Sigmatropic Shift Iso3->Bakke NOxide N-Oxide Route (Activation-Elimination) Iso4->NOxide Amino Start: 2-Aminopyridine Iso2->Amino Reduct Deoxygenation (PCl3 or H2) NOxide->Reduct Oxid Peracid Oxidation (H2O2/H2SO4) Amino->Oxid

Figure 1: Synthetic decision tree. Blue/Red/Green paths indicate the high-efficiency routes for each isomer, bypassing the inefficient direct nitration (gray).

Detailed Experimental Protocols

These protocols are selected for reproducibility and scalability.

Protocol A: The N-Oxide Route (Target: 4-Nitropyridine)

Mechanism: N-oxidation pushes electron density into the C4 position, enabling nitration. The oxide is then removed. Best For: 4-Nitropyridine (Standard Industrial Route).

  • N-Oxidation: Dissolve pyridine in acetic acid. Add 30%

    
     and heat to 70-80°C.
    
  • Nitration: Treat Pyridine-N-oxide with fuming

    
     and conc. 
    
    
    
    at 100°C.
    • Result: 4-Nitropyridine-N-oxide (Yellow solid).

  • Reduction: Dissolve the nitrated N-oxide in chloroform. Add

    
     dropwise (exothermic). Reflux for 1 hour.
    
  • Workup: Pour onto ice, basify with

    
    , and extract with DCM.
    

⚠️ CRITICAL SAFETY WARNING: 4-Nitropyridine-N-oxide is shock-sensitive and potentially explosive, especially if metal impurities are present. Do not overheat the residue during distillation. Continuous flow synthesis is recommended for scales >10g to minimize accumulation of energetic intermediates.

Protocol B: The Bakke Method (Target: 3-Nitropyridine)

Mechanism: This is not EAS.[1] It involves the formation of an N-nitro salt followed by a nucleophilic attack by bisulfite and a [1,5]-sigmatropic shift.[2] Best For: 3-Nitropyridine (High Yield).

  • Complexation: Dissolve pyridine in dry nitromethane or DCM. Add

    
     (dinitrogen pentoxide) at 0°C to form N-nitropyridinium nitrate.
    
  • Nucleophilic Attack: Pour the mixture into an aqueous solution of

    
     (Sodium Bisulfite).
    
  • Rearrangement: Stir at room temperature for 16 hours. The nitro group migrates from N to C3.

  • Workup: Neutralize with

    
    , extract with DCM.
    
    • Yield: Typically 70-80% (vs <5% for direct nitration).

Protocol C: Aminopyridine Oxidation (Target: 2-Nitropyridine)

Mechanism: Functional Group Interconversion (FGI). Since nitrating pyridine at C2 is impossible, we oxidize the amino group of 2-aminopyridine (which is commercially cheap). Best For: 2-Nitropyridine.[3]

  • Preparation: Dissolve 2-aminopyridine in conc.

    
     at 0°C.
    
  • Oxidation: Slowly add 50%

    
     (forming peroxymonosulfuric acid / Caro's acid in situ).
    
  • Reaction: Maintain at 0-20°C for 4-6 hours.

  • Workup: Pour onto ice. The product precipitates or is extracted with ether.

    • Note: This avoids the unstable diazonium intermediates of the Sandmeyer route.

Performance Comparison Data

The following table contrasts the efficiency of these modern methods against the historical "Direct Nitration" baseline.

FeatureDirect Nitration (Baseline)Bakke Method (Method B)N-Oxide Route (Method A)Amine Oxidation (Method C)
Target Isomer 3-Nitro (Trace)3-Nitro 4-Nitro 2-Nitro
Yield < 5%70 - 80% 80 - 90% (over 2 steps)50 - 65%
Atom Economy High (Theoretical)Moderate (Uses stoichiometric bisulfite)Low (Requires reduction step)Moderate
Safety Profile High Risk (Oleum, High T)Good (Mild conditions)High Risk (Explosive intermediate)Moderate (Peroxide hazard)
Scalability Poor (Low yield)ExcellentRequires Flow Chem (Safety)Good
Key Reagent Fuming HNO3N2O5 / NaHSO3H2O2 / PCl3H2O2 / H2SO4

References & Authoritative Sources

  • Bakke, J. M., et al. (1998).[2] The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. (The definitive paper on the [1,5]-sigmatropic shift mechanism for 3-nitropyridine).

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (Foundational text on pyridine deactivation).

  • ResearchGate / SAGE Publications (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (Details the safety and scale-up of the N-oxide route).

  • BenchChem Technical Guides . Historical Synthesis Methods of Nitropyridine N-Oxides. (Overview of N-oxide nitration parameters).

  • PubChem Laboratory Chemical Safety Summary (LCSS) . 4-Nitropyridine N-oxide. (Safety data regarding explosion hazards).

Sources

Head-to-head comparison of nitropyridine isomers in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical, head-to-head comparison of the three primary nitropyridine isomers (2-, 3-, and 4-nitropyridine) for researchers in medicinal chemistry and toxicology. While often grouped together as "nitroaromatics," these isomers exhibit drastically different behaviors in biological systems due to the electronic influence of the pyridine nitrogen.

The Verdict:

  • 3-Nitropyridine: The Stable Standard . It mimics nitrobenzene in stability and is the preferred scaffold for structure-activity relationship (SAR) studies requiring metabolic activation.

  • 4-Nitropyridine: The Reactive Outlier . Highly susceptible to nucleophilic attack and rapid enzymatic reduction; often functions as a potent mutagen or "warhead" rather than a passive scaffold.

  • 2-Nitropyridine: The Labile Intermediate . Its nitro group is easily displaced by biological nucleophiles (e.g., thiols), frequently leading to false-positive cytotoxicity signals via non-specific covalent binding.

Part 1: Chemical & Physical Basis of Biological Variance

To interpret biological data correctly, one must understand the underlying electronic environments. The pyridine ring nitrogen is electron-withdrawing.[1]

Feature2-Nitropyridine 3-Nitropyridine 4-Nitropyridine
Electronic State Highly electron-deficient at C2.Moderately electron-deficient (Meta-like).Highly electron-deficient at C4.
Nucleophilic Susceptibility High (

):
The nitro group is a good leaving group here.
Low: Stable against displacement; requires enzymatic reduction.High: Prone to hydration and substitution.[2]
Redox Potential (

)
Less negative (Easier to reduce).More negative (Harder to reduce).Less negative (Easier to reduce).
Biological Implication High background reactivity with cysteines.Requires specific Nitroreductases (NTRs) for activation.[3]Rapid generation of Reactive Oxygen Species (ROS).

Expert Insight: When screening libraries, 2-nitropyridine derivatives often appear as "pan-assay interference compounds" (PAINS) because the nitro group can be displaced by protein thiols, leading to irreversible enzyme inhibition that is not site-specific.

Part 2: Head-to-Head: Mutagenicity & Toxicology (The Ames Test)

The Ames test (using Salmonella typhimurium strains TA98/TA100) is the gold standard for assessing the genotoxicity of these isomers. The toxicity mechanism relies on nitroreduction .

Mechanism of Action: The Nitroreduction Pathway

Biological systems do not react with the nitro group directly; they reduce it.[3] 2- and 4-nitropyridines are reduced more rapidly than 3-nitropyridine due to the electron-withdrawing stabilization of the radical intermediate by the ring nitrogen.

Nitroreduction cluster_0 Critical Toxic Step Nitro Nitropyridine (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso  2e- (Nitroreductase)   Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl  2e-   Nitrenium Nitrenium Ion (R-NH+) Hydroxyl->Nitrenium  Acid/Enzymatic   DNA DNA Adduct (Mutation) Nitrenium->DNA  Covalent Binding  

Figure 1: The metabolic activation pathway common to all isomers. The rate of the first step (


) is the rate-limiting determinant of toxicity, which is fastest for 4-nitropyridine.
Comparative Data: Ames Test Performance
IsomerMutagenic Potency (Revertants/nmol)Metabolic Activation (S9)Notes
4-Nitropyridine High Not always requiredCan be directly reduced by bacterial nitroreductases; often used as a positive control (as 4-NQO).
2-Nitropyridine Moderate/High +/- S9Potency is often masked by high cytotoxicity (kills bacteria before mutation is observed).
3-Nitropyridine Low/Moderate Required typically requires mammalian S9 fraction for efficient reduction to the mutagenic hydroxylamine.
Part 3: Antimicrobial & Cytotoxic Potency

In cell viability assays (e.g., MTT or Resazurin), the isomers behave differently based on their stability in culture media.

1. Antimicrobial Activity (MIC)
  • 3-Nitropyridine Derivatives: Often require functionalization (e.g., fusion with pyrazoles or azoles) to exhibit significant MICs. They act via specific target binding (e.g., DNA gyrase inhibition) rather than non-specific reactivity.

  • 2- & 4-Nitropyridines: Show lower MICs (higher potency) against S. aureus and E. coli, but this is frequently due to oxidative stress cycling . The rapid reduction of the nitro group generates superoxide radicals, killing bacteria non-specifically.

2. Cytotoxicity (Mammalian Cells)
  • 4-Nitropyridine: High cytotoxicity (

    
    ). It is often too toxic for use as a drug scaffold unless the nitro group is intended to be a "suicide substrate."
    
  • 3-Nitropyridine: Moderate cytotoxicity (

    
    ).[4] This is the preferred isomer for drug development (e.g., kinase inhibitors) as it allows for a therapeutic window.
    
Part 4: Experimental Protocol: Comparative Cytotoxicity Assay

To generate reproducible head-to-head data, one must control for the solubility and volatility differences of these isomers.

Protocol: Kinetic Cytotoxicity Assessment (Real-Time)

  • Preparation:

    • Dissolve isomers in 100% DMSO to 100 mM. Note: 4-nitropyridine may darken (decompose) if stored in DMSO > 24 hours; prepare fresh.

    • Dilute to 2x working concentration in phenol-red-free media.

  • Seeding:

    • Seed HeLa or HepG2 cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment:

    • Add compounds (0.1

      
       to 100 
      
      
      
      dose response).
    • Control: Include a "No Cell" blank to check for compound interference with the detection reagent (Nitropyridines are yellow and can absorb at 400-450nm).

  • Readout (Resazurin/Alamar Blue):

    • Do not use MTT (tetrazolium) if possible, as nitroreductase activity can reduce MTT directly, causing false "viability" signals. Use Resazurin (fluorescence readout).

    • Incubate 2-4 hours. Measure Ex/Em 560/590 nm.

Protocol Start Start: Isomer Stock Prep Check Check Stability: Is 4-Nitropyridine dark? Start->Check Fresh Prepare Fresh Stock Check->Fresh Yes Dilute Dilute in Media (Check pH for 2-Nitro) Check->Dilute No Fresh->Dilute Seed Cell Seeding (Avoid Phenol Red) Dilute->Seed Treat Treatment (0-100 µM) Seed->Treat Assay Add Resazurin (Avoid MTT) Treat->Assay Read Fluorescence Read (Ex 560 / Em 590) Assay->Read

Figure 2: Workflow for cytotoxicity screening. Note the critical checkpoint for compound stability and the exclusion of MTT reagents.

References
  • Comparison of Ames Test Form

    • Source: MDPI / Int. J. Environ. Res. Public Health
    • Relevance: Establishes the baseline mutagenicity protocols for nitro-compounds and the necessity of S9 activ
  • Nitroreductase Metabolic P

    • Source: N
    • Relevance: Details the enzymatic reduction mechanism ( ) critical for understanding why 4-nitropyridine is more reactive than 3-nitropyridine.
  • Antimicrobial Activity of Nitropyridine Deriv

    • Source: MDPI / Pharmaceuticals
    • Relevance: Provides comparative data on the antibacterial efficacy of functionalized nitropyridines (SAR studies).
  • Cytotoxicity of Nitroheterocyclic Compounds

    • Source: PubMed / Pharmacol Res.
    • Relevance: Discusses the cytotoxicity profiles of nitro-aromatics in transformed vs. non-transformed cells.

Sources

The Reproducibility Crisis in Nitropyridine Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deactivated" Trap

In medicinal chemistry, the nitropyridine scaffold is a paradox. It is a ubiquitous precursor for aminopyridines (privileged kinase inhibitor motifs) and fused heterocycles, yet it remains a source of profound reproducibility failures.

The crisis stems from two distinct chemical realities:

  • Synthetic Refractoriness: The pyridine ring is electron-deficient. Under the acidic conditions required for electrophilic nitration, the nitrogen protonates, forming a pyridinium cation that is virtually inert to electrophilic attack (

    
     times slower than benzene).
    
  • Biological "False Positives": In phenotypic screening, nitropyridines often act as "PAINS" (Pan-Assay Interference Compounds) not through specific binding, but via enzymatic redox cycling, generating superoxide radicals that mimic specific cytotoxicity.

This guide moves beyond standard textbook descriptions to compare the reproducibility, safety, and biological validity of competing methodologies.

Part 1: Synthetic Routes – A Comparative Analysis

We compare three primary methodologies for accessing the nitropyridine core. The choice of method dictates not just yield, but the specific isomer obtained (Regioselectivity) and the safety profile of the lab.

Comparative Performance Matrix
FeatureMethod A: Direct Nitration Method B: N-Oxide Activation (Gold Standard) Method C: Continuous Flow (Modern)
Mechanism Electrophilic Aromatic Substitution (EAS) on deactivated ringEAS on activated N-oxide intermediateEAS (N-oxide route) in micro-reactors
Primary Isomer 3-Nitropyridine (Meta)4-Nitropyridine (Para)4-Nitropyridine
Typical Yield < 5 - 15% (Poor)65 - 85% (Good)> 80% (Excellent)
Reaction Temp Extreme (>300°C or harsh acid)Moderate (90-100°C)High T / Short Residence Time
Safety Hazard Critical: Requires forcing conditions; low stability.High: Exothermic runaway risk during nitration.Low: Excellent heat exchange; small active volume.
Reproducibility Low: Highly sensitive to acid strength/temp.High: If temperature ramps are controlled.[1][2]Very High: Automated parameter control.
The Causality of Failure
  • Why Method A Fails: Researchers attempting direct nitration often push temperatures to overcome the activation energy of the pyridinium species. This leads to tar formation and "runaway" decomposition before the product forms.

  • Why Method B Succeeds: Oxidation to pyridine-N-oxide pushes electron density into the ring (specifically the 2- and 4-positions) via resonance donation from the oxygen.[3][4] This lowers the activation energy for nitration significantly, allowing the reaction to proceed at manageable temperatures.

Part 2: The Self-Validating Protocol (Method B)

To ensure reproducibility, we utilize the N-Oxide Activation Route . This protocol includes mandatory "Stop/Check" points to validate the intermediate before proceeding, preventing wasted effort on the final reduction step.

Phase 1: Activation & Nitration (Target: 4-Nitropyridine-N-oxide)

Reagents: Pyridine (1.0 eq),


 (30%), Acetic Acid, Fuming 

,

.
  • N-Oxidation: Dissolve pyridine in acetic acid. Add

    
     slowly. Heat to 70-80°C.
    
    • Validation Step: TLC (MeOH:DCM 1:9). Pyridine spot (

      
      ) must disappear; N-oxide stays near baseline or 
      
      
      
      .
  • Nitration (The Danger Zone):

    • Dissolve Pyridine-N-oxide in conc.

      
      .
      
    • CRITICAL: Add fuming

      
       dropwise at 0°C.
      
    • Slowly ramp to 90°C. Do not rush this ramp. The exotherm is delayed.[1]

    • Safety Check: Monitor internal temperature, not just oil bath temperature. If internal T spikes >5°C above setpoint, remove heat immediately.

  • Quench: Pour onto ice. Neutralize with solid

    
     to pH 8. Precipitate is 4-nitropyridine-N-oxide.[1][3][5]
    
Phase 2: Deoxygenative Reduction (Target: 4-Nitropyridine)

Reagents:


 (Phosphorus Trichloride) or 

(Greener alternative).
  • Suspend 4-nitropyridine-N-oxide in

    
    .
    
  • Add

    
     dropwise (Exothermic!). Reflux for 1 hour.
    
  • Mechanism: The N-oxide oxygen attacks the phosphorus, followed by elimination of

    
    , restoring the aromatic pyridine ring.
    
  • Validation: NMR shift. The

    
    -protons (positions 2,6) shift downfield significantly upon loss of the N-oxide oxygen.
    
Workflow Visualization (DOT)

SynthesisWorkflow Start Starting Material: Pyridine Step1 Step 1: N-Oxidation (H2O2, AcOH) Start->Step1 Direct Direct Nitration (Method A) Start->Direct Avoid Check1 Checkpoint 1: TLC (Disappearance of Pyridine) Step1->Check1 Intermediate1 Intermediate: Pyridine-N-Oxide Check1->Intermediate1 Pass Step2 Step 2: Nitration (HNO3, H2SO4, 100°C) Intermediate1->Step2 Warning SAFETY: Exotherm Control Step2->Warning Intermediate2 Intermediate: 4-Nitropyridine-N-oxide Step2->Intermediate2 Regioselective (Para) Step3 Step 3: Deoxygenation (PCl3 or Fe/AcOH) Intermediate2->Step3 Final Final Product: 4-Nitropyridine Step3->Final Failure Failure: Low Yield / 3-Nitro isomer Direct->Failure

Figure 1: Decision tree for reproducible nitropyridine synthesis. Note the critical divergence between the N-oxide route (Success) and direct nitration (Failure).

Part 3: Biological Testing & The "Redox Trap"

Reproducibility in synthesis is meaningless if the biological assay yields artifacts. Nitropyridines are notorious for Redox Cycling , a mechanism that creates false cytotoxicity signals.

The Mechanism of Interference

Nitroaromatics can undergo single-electron reduction by intracellular flavoenzymes (e.g., P450 reductase, Thioredoxin Reductase).

  • Reduction:

    
     (Nitro radical anion).
    
  • Cycling:

    
     (Superoxide).
    
  • Result: The parent compound is regenerated (catalytic cycle), depleting cellular NADPH and generating massive oxidative stress.

Impact: A compound may appear to kill cancer cells (low IC50), but it is acting as a non-specific toxin rather than a targeted inhibitor.

Validation Protocol for Biologists

To confirm a "Hit" is real and not a redox artifact:

  • The Anaerobic Check: Run the cytotoxicity assay under hypoxic conditions. If potency drops significantly, the mechanism is likely oxygen-dependent redox cycling.

  • The Superoxide Counter-Screen: Use a dihydroethidium (DHE) fluorescence assay.

    • High DHE signal = Redox Cycler (Likely False Positive).

    • Low DHE signal = Specific Target Engagement.

Assay Workflow Visualization (DOT)

BioAssay Compound Nitropyridine Analog Primary Primary Assay (e.g., Cell Viability) Compound->Primary Hit Hit Identified (IC50 < 1uM) Primary->Hit Active RedoxScreen Counter-Screen: Redox Cycling (DHE) Hit->RedoxScreen Mandatory Check ResultA High ROS Generation: FALSE POSITIVE (PAINS) RedoxScreen->ResultA Positive ResultB No ROS Generation: VALID LEAD RedoxScreen->ResultB Negative

Figure 2: Biological validation workflow to filter out redox-cycling false positives common in nitropyridine scaffolds.

References

  • Starosotnikov, A., & Bastrakov, M. (2025).[6] Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.[6] [Link][7]

  • Gutmann, B., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research. [Link]

  • Cenas, N., et al. (2023). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors. Molecules. [Link]

  • Bakke, J. M. (2003). Nitration of pyridine with dinitrogen pentoxide. Journal of the Chemical Society, Perkin Transactions. (Cited for mechanistic contrast in nitration).[3][8]

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic profile, with metabolic stability being a cornerstone of this endeavor.[1] The nitropyridine scaffold, a common motif in modern medicinal chemistry, presents a unique set of metabolic challenges and opportunities. This guide provides an in-depth comparative study of the metabolic stability of nitropyridine analogs, offering field-proven insights and detailed experimental protocols to empower researchers in their optimization efforts.

The Double-Edged Sword: Understanding Nitropyridine Metabolism

The incorporation of a pyridine ring is often a strategic choice to enhance metabolic stability compared to a simple phenyl ring, as the nitrogen atom decreases electron density on the aromatic carbons.[2][3] However, the addition of a nitro group introduces a significant metabolic liability. The metabolism of nitropyridines is primarily dictated by two competing pathways: oxidation of the pyridine ring and reduction of the nitro group.

Key Metabolic Pathways:

  • Nitroreduction: The nitro group can undergo a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and finally, amino metabolites.[4] This process can be catalyzed by a variety of enzymes, including NADPH: P450 oxidoreductase, Cytochrome P450 (CYP) enzymes, and cytosolic enzymes like aldehyde oxidase (AO).[4][5][6] The formation of the N-hydroxylamino intermediate is of particular concern as it can be a reactive metabolite, potentially leading to toxicity.[4][7]

  • Ring Hydroxylation: The pyridine ring itself is susceptible to oxidation, typically catalyzed by CYP enzymes and, importantly, aldehyde oxidase.[8][9] AO, a cytosolic molybdenum-containing enzyme, is known to oxidize nitrogen-containing heterocyclic systems, often at the carbon atom adjacent to the nitrogen.[8][9] This pathway has been implicated in the failure of several clinical candidates due to high metabolic clearance.[8]

  • N-Oxidation: The pyridine nitrogen can also be oxidized to form an N-oxide metabolite.[10][11]

The balance between these pathways is influenced by the specific substitution pattern of the nitropyridine analog and the specific metabolic enzymes involved.

MetabolicPathways cluster_0 Primary Metabolic Fates of Nitropyridine Core cluster_1 Key Enzyme Classes Nitropyridine_Analog Nitropyridine_Analog Nitroso_Intermediate Nitroso_Intermediate Nitropyridine_Analog->Nitroso_Intermediate Nitroreduction (2e-) Hydroxylated_Metabolite Hydroxylated_Metabolite Nitropyridine_Analog->Hydroxylated_Metabolite Ring Oxidation (CYPs, AO) N_Oxide_Metabolite N_Oxide_Metabolite Nitropyridine_Analog->N_Oxide_Metabolite N-Oxidation (CYPs, FMOs) Hydroxylamino_Intermediate Hydroxylamino_Intermediate Nitroso_Intermediate->Hydroxylamino_Intermediate Nitroreduction (2e-) (Rapid Step) Amino_Metabolite Amino_Metabolite Hydroxylamino_Intermediate->Amino_Metabolite Nitroreduction (2e-) CYPs CYPs Nitropyropyridine_Analog Nitropyropyridine_Analog CYPs->Nitropyropyridine_Analog Catalyze Aldehyde_Oxidase Aldehyde Oxidase (AO) Aldehyde_Oxidase->Nitropyridine_Analog Catalyze Nitroreductases Nitroreductases Nitroreductases->Nitropyridine_Analog Catalyze

Key metabolic pathways for nitropyridine analogs.

In Vitro Assessment of Metabolic Stability: A Practical Protocol

To compare the metabolic stability of different nitropyridine analogs, a robust and reproducible in vitro assay is essential. The use of liver microsomes or hepatocytes is the industry standard.[12][13] Microsomes primarily assess Phase I metabolism (e.g., CYP-mediated reactions), while hepatocytes, containing a full complement of Phase I and Phase II enzymes, provide a more comprehensive picture.[14][15] Given the significant role of cytosolic AO in pyridine metabolism, hepatocyte-based assays are often more predictive.[8]

Protocol: Hepatocyte Suspension Metabolic Stability Assay

This protocol provides a framework for determining the in vitro half-life (t1/2) and intrinsic clearance (CLint) of nitropyridine analogs.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds (nitropyridine analogs) and positive controls (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)

  • 12-well non-coated plates

  • Orbital shaker inside a CO2 incubator (37°C, 5% CO2)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Thawing Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., using Trypan Blue). Cell viability should be >80%.

  • Prepare Compound Solutions: Prepare stock solutions of your test compounds and positive controls in a suitable solvent (e.g., DMSO). Create working solutions by diluting the stocks into warm incubation medium to achieve a 2x final concentration (e.g., 2 µM for a final concentration of 1 µM). The final DMSO concentration should not exceed 0.1%.[14]

  • Assay Setup: Pipette 0.5 mL of the incubation medium containing the test or control compounds into the wells of a 12-well plate.[14]

  • Initiate Reaction: Prepare a hepatocyte suspension at a density of 1.0 x 10^6 viable cells/mL in the incubation medium.[14] Start the metabolic reaction by adding 0.5 mL of this cell suspension to each well, resulting in a final cell density of 0.5 x 10^6 cells/mL and the desired final compound concentration (e.g., 1 µM).[14]

  • Time-Point Sampling: Place the plate on an orbital shaker in the incubator. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from each well and immediately quench the reaction by adding it to a collection plate/tube containing a fixed volume of cold ACN with an internal standard.[14]

  • Sample Processing & Analysis: Once all time points are collected, centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (Incubation Volume / Number of cells) .[14]

Workflow cluster_workflow Hepatocyte Stability Assay Workflow A Thaw & Prepare Hepatocytes (Check Viability) D Initiate Reaction: Add Hepatocyte Suspension A->D B Prepare 2x Compound Working Solutions C Add Compound Solutions to 12-well Plate B->C C->D E Incubate at 37°C with Shaking D->E F Sample at Time Points (0, 15, 30, 60, 120 min) E->F G Quench with ACN + IS & Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t1/2 and CLint H->I

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopentylamino-5-methyl-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Cyclopentylamino-5-methyl-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.